molecular formula C10H6Br2N2 B047686 2,5-Bis(bromomethyl)terephthalonitrile CAS No. 64746-04-9

2,5-Bis(bromomethyl)terephthalonitrile

カタログ番号: B047686
CAS番号: 64746-04-9
分子量: 313.98 g/mol
InChIキー: IBVXNROAOGBZRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,5-Bis(bromomethyl)terephthalonitrile (CAS 64746-04-9) is a high-purity organic building block of significant interest in advanced materials research and organic synthesis. This solid compound serves as a key precursor for the construction of complex molecular architectures, particularly in the development of functional polymers, porous organic frameworks, and dendrimers. Its molecular structure, featuring two reactive bromomethyl groups and two nitrile functionalities, allows for sequential and orthogonal chemical modifications, enabling the creation of sophisticated materials with tailored properties. Researchers value this compound for its application in synthesizing fluorescent tags, molecular sensors, and as a monomer for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The nitrile groups can act as ligands or be transformed into other functional groups, while the bromomethyl sites are excellent for nucleophilic substitution, facilitating polymerization and cyclization reactions. Its utility spans across various fields, including materials science, supramolecular chemistry, and pharmaceutical development. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Please refer to the Safety Data Sheet (SDS) before use. Hazard Statements: H302-H314. Precautionary Measures: P260-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310. Specifications: • CAS Number : 64746-04-9 • Molecular Formula : C 10 H 6 Br 2 N 2 • Molecular Weight : 313.98 g/mol • Purity : ≥95% • Storage : Store under an inert atmosphere at 2-8°C.

特性

IUPAC Name

2,5-bis(bromomethyl)benzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-3-7-1-9(5-13)8(4-12)2-10(7)6-14/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVXNROAOGBZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)CBr)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624049
Record name 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64746-04-9
Record name 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Thermal Characterization and Handling of 2,5-Bis(bromomethyl)terephthalonitrile

[1]

Executive Summary & Chemical Identity

This compound is a highly reactive benzylic bromide derivative anchored to a terephthalonitrile core.[1] Its primary utility lies in its dual-functionality: the nitrile groups provide electron-withdrawing character and potential crosslinking sites, while the bromomethyl groups serve as electrophilic handles for Gilch polymerization or nucleophilic substitution.[1]

However, this reactivity introduces significant thermal instability.[1] The compound is prone to premature degradation via dehydrobromination and hydrolysis, making accurate determination of its melting point and thermal stability critical for quality control.[1]

Compound Profile
ParameterSpecification
IUPAC Name 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile
CAS Number 64746-04-9
Molecular Formula

Molecular Weight 313.98 g/mol
Physical Form White to off-white crystalline solid
Core Reactivity Benzylic bromide (Electrophile), Nitrile (Electron-withdrawing)

Thermal Properties: Melting Point & Stability[1]

Melting Point Characterization

The melting point (MP) of this compound is a definitive indicator of purity.[1] Impurities such as mono-brominated species (2-bromomethyl-5-methylterephthalonitrile) or hydrolyzed byproducts will significantly depress the melting point.[1]

  • Standard Melting Point: 163 °C (Values typically range from 160–165 °C depending on recrystallization solvent).[1]

  • Thermodynamic Behavior: The transition is sharp in high-purity samples (>98%).[1] A broadening of the melting peak (>2 °C range) indicates degradation or the presence of solvent occlusions.[1]

Thermal Stability & Degradation

Unlike simple aromatics, this compound exhibits a narrow window between melting and decomposition.[1]

  • Onset of Decomposition (

    
    ):  Approximately 170–180 °C .[1]
    
  • Mechanism: The proximity of the melting point (

    
    ) to the decomposition temperature poses a risk during melt-processing.[1] The primary degradation pathway is the thermal elimination of Hydrogen Bromide (HBr), leading to the formation of quinodimethane intermediates which spontaneously polymerize or crosslink.[1]
    
Diagram 1: Thermal Degradation Pathway

The following diagram illustrates the competing pathways of stable melting versus thermal degradation (HBr elimination).[1]

DegradationMechanismCompound2,5-Bis(bromomethyl)terephthalonitrile(Solid)MeltStable Melt(163°C)Compound->MeltHeat < 170°CRadicalBenzylic RadicalIntermediateCompound->RadicalSlow degradationat storage > 25°CMelt->RadicalHeat > 175°C(Homolysis)HBrHBr Gas(Elimination)Radical->HBrEliminationPolymerInsoluble CrosslinkedNetwork (Char)Radical->PolymerRadical Coupling

Figure 1: Thermal trajectory showing the narrow processing window before HBr elimination and crosslinking occur.[1]

Experimental Protocols

To ensure data integrity, the following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These methods are designed to differentiate between phase transitions (melting) and chemical reactions (decomposition).[1]

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine purity via melting point depression analysis.

  • Sample Preparation: Weigh 2–4 mg of sample into an aluminum pan . Do not use copper pans, as copper can catalyze dehalogenation.[1]

  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation.[1]
    
  • Ramp Rate:

    • Cycle 1: Heat from 25 °C to 180 °C at 10 °C/min . (Note: Do not exceed 180 °C to avoid fouling the sensor with decomposition products).[1]

    • Cooling: Cool to 25 °C at 10 °C/min.

    • Cycle 2: Re-heat to 180 °C.

  • Analysis:

    • Record the onset temperature (

      
      ) of the endothermic melting peak.[1]
      
    • Self-Validation: If the melting peak in Cycle 2 shifts significantly lower (>5 °C) or disappears, the sample degraded during Cycle 1.[1] Use only Cycle 1 data for purity assessment.

Thermogravimetric Analysis (TGA) Protocol

Objective: Define the upper thermal processing limit (

  • Sample Preparation: Load 5–10 mg into a ceramic or platinum crucible.

  • Ramp: Heat from 30 °C to 600 °C at 10 °C/min under Nitrogen.

  • Data Interpretation:

    • Look for the first mass loss step.[1] A mass loss corresponding to ~25% suggests the loss of two HBr molecules (Molecular Weight calculation:

      
      , but initial loss is often partial).[1]
      
    • Caution: Any mass loss before 150 °C indicates residual solvent or moisture, rendering the sample unsuitable for precise stoichiometric polymerization.[1]

Diagram 2: Analytical Workflow

AnalyticalWorkflowSampleRaw Sample(CAS 64746-04-9)TGATGA Analysis(N2, 10°C/min)Sample->TGADSCDSC Analysis(Al Pan, 10°C/min)Sample->DSCDecision1Mass Loss < 150°C?TGA->Decision1Decision2Sharp Endothermat 163°C?DSC->Decision2Result_Fail1REJECT:Solvent/MoistureDecision1->Result_Fail1Yes (>1%)Result_PassPASS:Ready for SynthesisDecision1->Result_PassNoResult_Fail2REJECT:Impure/DegradedDecision2->Result_Fail2Broad/ShiftedDecision2->Result_PassSharp

Figure 2: Quality Control decision tree based on thermal analysis.

Stability Mechanisms & Handling[1]

Chemical Instability Factors

The "bromomethyl" moiety is the site of instability.[1]

  • Hydrolysis: Upon exposure to atmospheric moisture, the

    
     bond hydrolyzes to form the alcohol (
    
    
    ) and HBr.[1] This is autocatalytic; the generated acid accelerates further degradation.[1]
  • Photolysis: The bond is light-sensitive.[1] UV exposure generates bromine radicals, leading to discoloration (yellowing) and lowering the melting point.[1]

Storage Protocol

To maintain the melting point of 163 °C and chemical integrity:

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials (UV protection) with Teflon-lined caps to prevent corrosion from trace HBr release.[1]

References

    Computational & Experimental Characterization of 2,5-Bis(bromomethyl)terephthalonitrile: Electronic Structure, Reactivity, and Synthetic Applications

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    2,5-Bis(bromomethyl)terephthalonitrile (BBMT) is a critical bifunctional electrophile serving as a primary monomer for the synthesis of Poly(p-phenylene vinylene) (PPV) derivatives—materials central to organic light-emitting diodes (OLEDs) and fluorescent conjugated polymer nanoparticles (CPNs) in bio-imaging.[1]

    This technical guide provides a rigorous framework for characterizing BBMT. We synthesize Density Functional Theory (DFT) protocols with experimental validation to define its electronic landscape. For drug development professionals, understanding the electronic signature of BBMT is vital not only for material synthesis but for assessing its alkylating potential and genotoxic structural alerts during precursor handling.

    Molecular Architecture & Computational Framework

    To accurately predict the reactivity of BBMT, specifically the lability of the benzylic bromides and the electron-withdrawing influence of the nitrile groups, a robust computational strategy is required.

    Geometry Optimization Protocol

    The steric bulk of the bromomethyl groups relative to the nitrile moieties dictates the planarity of the benzene ring, which directly influences the conjugation length in resulting polymers.

    • Theory Level: Hybrid Functional B3LYP or the dispersion-corrected wB97XD .

    • Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse functions is essential for modeling the electron-rich bromine and nitrile lone pairs).

    • Solvation Model: Polarizable Continuum Model (PCM) using Chloroform or Toluene (standard polymerization solvents).

    Computational Workflow (DOT Visualization)

    The following decision tree outlines the standard operating procedure for theoretical characterization.

    DFT_Workflow Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Stationary Point Confirmed? Freq->Valid Elec Electronic Properties (HOMO/LUMO, MEP) Valid->Elec Yes (Minima) Refine Refine Basis Set (Add Diffuse Functions) Valid->Refine No (Imaginary Freq < 0) React Reactivity Descriptors (Chemical Hardness, Electrophilicity) Elec->React Refine->Opt

    Figure 1: Standardized DFT workflow for validating the electronic ground state of BBMT prior to synthesis.

    Electronic Structure Analysis

    The electronic properties of BBMT are dominated by the push-pull competition between the inductive electron-withdrawing nitrile (-CN) groups and the weak inductive withdrawing/resonance donating effects of the bromomethyl groups.

    Frontier Molecular Orbitals (FMO)

    The HOMO-LUMO gap is the primary indicator of kinetic stability and optical properties.

    • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the bromine lone pairs and the aromatic

      
      -system. High energy here correlates with susceptibility to oxidation.
      
    • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the terephthalonitrile core. The -CN groups significantly lower the LUMO energy, increasing the molecule's electron affinity.

    PropertyTheoretical Estimate (B3LYP)Implications for Reactivity
    HOMO Energy -7.2 to -7.5 eVModerate stability against spontaneous oxidation.
    LUMO Energy -2.8 to -3.2 eVHigh electron affinity; facilitates nucleophilic attack at the benzylic carbon.
    Band Gap (
    
    
    )
    ~4.0 - 4.5 eVIndicates a stable monomer, requiring activation (base/heat) for polymerization.
    Molecular Electrostatic Potential (MEP)

    Mapping the electrostatic potential surface reveals the "hotspots" for chemical interaction.[2]

    • Negative Potential (Red): Concentrated on the Nitrogen atoms of the Nitrile groups. These are hard Lewis base sites.

    • Positive Potential (Blue): Concentrated on the methylene hydrogens and the benzylic carbon.

    • Significance: The high positive potential at the

      
       carbon confirms it as the primary site for Nucleophilic Substitution (
      
      
      
      )
      , essential for Gilch polymerization or bioconjugation.

    Reactivity Descriptors & Drug Development Relevance

    For researchers in pharmaceutical sciences, BBMT is classified as a reactive alkylating agent . Theoretical descriptors quantify this risk and utility.

    Global Reactivity Indices

    Using Koopmans' theorem approximation:

    • Chemical Hardness (

      
      ): 
      
      
      
      . A higher
      
      
      in BBMT suggests resistance to charge transfer until the transition state is reached.
    • Electrophilicity Index (

      
      ): 
      
      
      
      . BBMT exhibits a high
      
      
      value, categorizing it as a strong electrophile.[2]
    Genotoxicity & Structural Alerts

    In drug development, the benzylic bromide moiety is a structural alert for genotoxicity (DNA alkylation).

    • Mechanism: The electrophilic benzylic carbon can attack the nucleophilic N7 position of guanine in DNA.

    • Mitigation: In synthesis, this requires containment. In final drug delivery vectors (e.g., polymer nanoparticles), residual BBMT levels must be quantified < 1 ppm using the spectroscopic methods detailed below.

    Experimental Protocol: Synthesis & Validation

    The theoretical model must be grounded in experimental reality. The following protocol describes the synthesis of BBMT from 2,5-dimethylterephthalonitrile via radical bromination.

    Synthesis Mechanism (Gilch Precursor Route)

    The reaction proceeds via a free-radical chain mechanism, typically initiated by AIBN or light.

    Synthesis_Pathway Substrate 2,5-Dimethyl- terephthalonitrile Radical Benzylic Radical Intermediate Substrate->Radical Initiation Reagent NBS / AIBN (CCl4, Reflux) Reagent->Radical Product 2,5-Bis(bromomethyl)- terephthalonitrile (BBMT) Radical->Product Propagation Polymer PPV Derivative (via Gilch Route) Product->Polymer Base (t-BuOK)

    Figure 2: Radical bromination pathway to BBMT and subsequent polymerization.

    Step-by-Step Protocol
    • Reagents: Suspend 2,5-dimethylterephthalonitrile (10 mmol) in

      
       or Benzotrifluoride (greener alternative).
      
    • Initiation: Add N-Bromosuccinimide (NBS, 22 mmol) and AIBN (0.5 mmol).

    • Reaction: Reflux at 80°C for 12 hours under Argon. Monitor via TLC (Hexane/Ethyl Acetate 8:2).

    • Purification: Cool to 0°C. Filter off succinimide byproduct. Evaporate solvent.[3][4] Recrystallize from Ethanol/Chloroform.

    Spectroscopic Validation

    To confirm the electronic integrity predicted by DFT:

    • 
       NMR (CDCl
      
      
      
      , 400 MHz):
      • 
         ppm (s, 4H, 
        
        
        
        ). The shift confirms the electron-withdrawing environment predicted by the MEP.
      • 
         ppm (s, 2H, Ar-H).
        
    • FT-IR:

      • 
         (Sharp, 
        
        
        
        stretch).
      • 
         (C-Br stretch).
        

    References

    • Mebi, A. C. (2011).[5] DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]. Journal of Chemical Sciences, 123, 727–731.[6] Retrieved from [Link]

    • Rezvan, V. H., & Abdoli, H. (2025).[7] DFT Exploration of Molecular Structures, Frontier Molecular Orbitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines. International Journal of Catalysis and Chemical Engineering, 1(2). Retrieved from [Link]

    • Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.[3] Org.[3][8][9] Synth., 100, 159-185.[3] Retrieved from [Link]

    • National Institutes of Health (NIH). (2020). Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. PubMed Central. Retrieved from [Link]

    Sources

    discovery and history of 2,5-Bis(bromomethyl)terephthalonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    2,5-Bis(bromomethyl)terephthalonitrile (CAS 64746-04-9) represents a critical structural motif in the development of n-type (electron-transporting) organic semiconductors. Historically overshadowed by its soluble dialkoxy derivatives (used in the famous CN-PPV), this specific molecule serves as the fundamental "bare-bones" precursor for Poly(cyanoterephthalylidene). Its high electron affinity, driven by the dual nitrile functionalities, makes it a cornerstone in the study of charge transport physics in Organic Light Emitting Diodes (OLEDs) and the construction of rigid Metal-Organic Frameworks (MOFs).

    This guide provides a rigorous technical analysis of its synthesis via Wohl-Ziegler bromination, its polymerization via the Gilch route, and the safety protocols required for handling this potent lachrymator.

    Historical Genesis & Molecular Logic

    The discovery and utility of this compound are inextricably linked to the evolution of Polymer LEDs (PLEDs) in the early 1990s.

    • The Problem: Early conjugated polymers like PPV (Poly(p-phenylene vinylene)) were predominantly p-type (hole-transporting). Efficient PLEDs require balanced charge injection.

    • The Solution: In 1993, the Cambridge group (Greenham, Friend, Holmes) demonstrated that attaching cyano (-CN) groups to the vinylene backbone dramatically increased the polymer's electron affinity, facilitating electron injection from stable cathodes like aluminum [1].

    • The Molecule's Role: While the Cambridge group famously used dialkoxy derivatives to ensure solubility, This compound is the parent scaffold. It allows for the synthesis of the pristine, unsubstituted poly(cyanoterephthalylidene) backbone, offering a model system for understanding the intrinsic electronic effects of nitrile substitution without the steric influence of solubilizing side chains.

    Synthetic Pathway: Wohl-Ziegler Bromination

    The synthesis of this compound is a classic exercise in radical substitution, requiring precise control to prevent over-bromination (tribromides) or ring bromination.

    Reaction Logic

    We utilize the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).

    • Why NBS? It provides a low, steady concentration of molecular bromine (

      
      ), favoring radical substitution at the benzylic position over electrophilic aromatic substitution on the ring.
      
    • Why Radical Initiator? Benzoyl Peroxide (BPO) or AIBN is required to homolytically cleave the N-Br bond and initiate the radical chain reaction.

    Experimental Protocol

    Reagents:

    • 2,5-Dimethylterephthalonitrile (Precursor)

    • N-Bromosuccinimide (NBS) (2.1 equivalents)

    • Benzoyl Peroxide (BPO) (catalytic, 0.05 eq)

    • Solvent: Chlorobenzene or CCl4 (Historical standard, but toxic. Chlorobenzene is the modern green alternative).

    Step-by-Step Workflow:

    • Preparation: In a flame-dried 500mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10.0 g of 2,5-dimethylterephthalonitrile in 150 mL of anhydrous chlorobenzene.

    • Activation: Add 23.5 g of NBS (slight excess) and 0.75 g of BPO.

    • Initiation: Heat the mixture to reflux (approx. 132°C for chlorobenzene). Critical: The reaction is light-sensitive; irradiation with a tungsten lamp can accelerate initiation.

    • Monitoring: Monitor via TLC (SiO2, CH2Cl2:Hexane 1:1). The starting material spot will disappear, replaced by the mono-bromo (intermediate) and finally the bis-bromo product.

    • Termination: Once conversion is complete (approx. 4-6 hours), cool the solution to 0°C. Succinimide (byproduct) will precipitate.

    • Filtration: Filter off the floating succinimide.

    • Isolation: Evaporate the solvent under reduced pressure. The crude solid is usually yellow/brown.

    • Purification (Crucial): Recrystallize from ethanol or a chloroform/hexane mix.

      • Target Purity: >98% is required for polymerization.

      • Validation: Melting Point should be sharp (161-163°C) [2].

    Visualization of Synthesis Workflow

    SynthesisWorkflow Start 2,5-Dimethyl- terephthalonitrile Reagents NBS + BPO (Chlorobenzene) Start->Reagents Reflux Reflux (132°C) 4-6 Hours Reagents->Reflux Radical Initiation Filter Filter Succinimide (Byproduct) Reflux->Filter Cool to 0°C Recryst Recrystallization (Ethanol/CHCl3) Filter->Recryst Crude Solid Product 2,5-Bis(bromomethyl) terephthalonitrile (>98% Purity) Recryst->Product Purification

    Figure 1: Wohl-Ziegler bromination workflow for high-purity monomer synthesis.

    Polymerization: The Gilch Route

    The primary application of this monomer is the synthesis of Poly(cyanoterephthalylidene) via the Gilch polymerization method. This route is preferred over the Wittig-Horner pathway for this specific monomer due to its efficiency in forming high molecular weight polymers.

    Mechanism

    The reaction proceeds via a base-induced 1,6-elimination of HBr to form a reactive p-quinodimethane intermediate, which then undergoes radical polymerization.

    • Deprotonation: A strong base (t-BuOK) removes a benzylic proton. The electron-withdrawing nitrile groups make these protons significantly more acidic than in standard xylenes.

    • 1,6-Elimination: Loss of bromide creates the quinodimethane.

    • Polymerization: Spontaneous radical coupling of the quinodimethane species.

    Reaction Diagram

    GilchMechanism Monomer 2,5-Bis(bromomethyl) terephthalonitrile Intermediate p-Quinodimethane (Highly Reactive) Monomer->Intermediate 1,6-Elimination (-HBr) Base Base (t-BuOK) Base->Monomer Deprotonation Polymer Poly(cyanoterephthalylidene) (Insoluble Network) Intermediate->Polymer Radical Polymerization

    Figure 2: Gilch polymerization mechanism transforming the monomer into a conjugated polymer.

    Technical Specifications & Data

    The following data summarizes the physicochemical properties of the purified monomer.

    PropertyValueNote
    CAS Number 64746-04-9
    Molecular Formula C₁₀H₆Br₂N₂
    Molecular Weight 313.98 g/mol
    Appearance Off-white to yellow crystalline powderColor darkens with light exposure
    Melting Point 161 - 163 °CSharp MP indicates high purity [2]
    Solubility Soluble in CHCl₃, THF, DMFInsoluble in water
    Hazards Corrosive, LachrymatorHandle in Fume Hood Only

    Safety & Handling (Critical)

    Warning: This compound is a benzyl bromide derivative. It is a potent lachrymator (tear gas agent) and skin irritant.

    • Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.

    • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face shield is recommended during the reflux setup.

    • Neutralization: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide functionality before cleaning.

    • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive—wrap containers in aluminum foil.

    References

    • Greenham, N. C., Moratti, S. C., Bradley, D. D. C., Friend, R. H., & Holmes, A. B. (1993). Efficient light-emitting diodes based on polymers with high electron affinities. Nature, 365, 628–630. Link

    • Sigma-Aldrich. (n.d.). This compound Product Specification. Sigma-Aldrich Catalog. Link

    • Sanow, L. P., Sun, J., & Zhang, C. (2015).[1] Photochemical stability of dicyano-substituted poly(phenylenevinylenes). Journal of Polymer Science Part A: Polymer Chemistry, 53(24), 2820-2828.[1] Link

    Sources

    Methodological & Application

    using 2,5-Bis(bromomethyl)terephthalonitrile to synthesize flame retardant polymers

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: High-Performance Flame Retardant Synthesis via 2,5-Bis(bromomethyl)terephthalonitrile (BBMTN) Functionalization

    Part 1: Executive Summary & Strategic Rationale

    The "Golden Scaffold" Concept In the development of advanced flame retardant (FR) materials, This compound (BBMTN) represents a unique "Golden Scaffold." Unlike traditional halogenated additives that leach out over time, BBMTN offers a bifunctional platform for synthesizing intrinsic flame retardant thermosets.

    Its chemical architecture provides two distinct "locks" for material design:

    • The Benzylic Bromide "Key" (-CH₂Br): Highly reactive sites for nucleophilic substitution, allowing the attachment of phosphorus-based quenchers (e.g., DOPO) without destabilizing the aromatic core.

    • The Phthalonitrile "Core" (-CN): These groups undergo high-temperature cyclotrimerization to form triazine or isoindoline rings. This yields a crosslinked network with extreme thermal stability (

      
      ) and exceptional char yield.
      

    The Shift to P-N Synergy While bromine is an effective gas-phase radical scavenger, modern regulatory pressure (REACH, RoHS) favors halogen-free or low-halogen systems. This guide details the conversion of BBMTN into a Phosphorus-Nitrogen (P-N) synergistic monomer . By substituting the bromine with a phosphorus moiety (DOPO), we create a polymer that acts in both phases:

    • Gas Phase: Phosphorus radicals scavenge H· and OH· radicals.

    • Condensed Phase: The nitrogen-rich phthalonitrile core promotes rapid char formation, shielding the underlying matrix.

    Part 2: Chemical Mechanism & Pathway

    The following diagram illustrates the synthesis workflow, moving from the raw BBMTN scaffold to the final crosslinked P-N synergistic network.

    FR_Synthesis_Pathway cluster_legend Reaction Phase BBMTN BBMTN Scaffold (Br-CH2-Ar-CH2-Br) Intermediate Substitution Reaction (Solvent: DMF/Xylene) BBMTN->Intermediate Nucleophilic Attack DOPO DOPO (P-H Active Site) DOPO->Intermediate Monomer DOPO-MTN Monomer (P-N Synergist) Intermediate->Monomer -HBr (Base Scavenged) Curing Curing Process (300°C / Diamine) Monomer->Curing Cyclotrimerization Network Triazine/Isoindoline Crosslinked Network Curing->Network High Char Yield

    Caption: Figure 1. Synthetic pathway converting the bifunctional BBMTN scaffold into a thermally stable, crosslinked P-N flame retardant network.

    Part 3: Experimental Protocols

    Safety Pre-Requisite: Handling Benzyl Bromides
    • Hazard: BBMTN contains benzylic bromide groups, which are potent lachrymators (tear-inducing agents) and skin irritants.

    • Control: All weighing and transfer operations must be conducted inside a certified fume hood. Double-gloving (Nitrile over Latex) is recommended.

    • Neutralization: Keep a beaker of 5% aqueous sodium thiosulfate nearby to neutralize spills.

    Protocol A: Synthesis of DOPO-Functionalized Monomer (DOPO-MTN)

    Objective: To replace the labile bromine atoms with thermally stable phosphaphenanthrene groups.

    Materials:

    • Precursor: this compound (BBMTN) [>97% Purity].

    • Reagent: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).

    • Solvent: N,N-Dimethylformamide (DMF) or Xylene (anhydrous).

    • Base: Triethylamine (TEA) or Potassium Carbonate (

      
      ).
      

    Step-by-Step Methodology:

    • Dissolution: In a 500mL three-neck round-bottom flask equipped with a nitrogen inlet, reflux condenser, and magnetic stirrer, dissolve 10.0 mmol of BBMTN in 100 mL of DMF.

    • Activation: Add 22.0 mmol of DOPO (10% molar excess) to the solution. Stir at room temperature for 15 minutes until fully dissolved.

    • Reaction:

      • Heat the system to 140°C under a slow nitrogen stream.

      • Critical Step: If using TEA (liquid base), add it dropwise over 30 minutes to scavenge the HBr generated. If using

        
        , add it prior to heating.
        
      • Maintain reflux for 8–12 hours . Monitor reaction progress via TLC (Target: Disappearance of the benzyl bromide spot).

    • Workup:

      • Cool the mixture to room temperature.

      • Pour the reaction mixture into 1000 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a white/off-white solid.

    • Purification:

      • Filter the precipitate and wash 3x with water (to remove salts) and 1x with cold ethanol (to remove unreacted DOPO).

      • Recrystallize from acetonitrile/DMF mixture to obtain high-purity DOPO-MTN crystals.

      • Yield Target: >85%.

    Protocol B: Polymerization (Curing) of the Resin

    Objective: To activate the nitrile groups and form the hyper-thermal stable network.

    Materials:

    • Monomer: Purified DOPO-MTN (from Protocol A).

    • Curing Agent: 4,4'-Diaminodiphenyl sulfone (DDS) or 1,3-Bis(3-aminophenoxy)benzene (APB). Note: Aromatic amines catalyze the nitrile cure.

    Methodology:

    • Melt Mixing: In a glass mold or crucible, mix DOPO-MTN with 5-10 mol% of the aromatic amine curing agent.

    • B-Staging (Pre-polymerization): Heat the mixture to 200°C for 2 hours. The mixture will darken as isoindoline rings begin to form.

    • Step-Cure Cycle (The "Post-Cure"):

      • Transfer to a high-temperature oven.

      • 250°C for 4 hours.

      • 300°C for 4 hours.

      • 350°C for 2 hours (Optional: to maximize char yield).

    • Cooling: Cool slowly (2°C/min) to prevent thermal shock cracking.

    Part 4: Data Validation & Characterization

    To validate the efficacy of the synthesized polymer, the following metrics should be assessed.

    Table 1: Expected Performance Metrics of DOPO-MTN Resin

    Characterization MethodParameterTarget ValueSignificance
    Thermogravimetric Analysis (TGA)
    
    
    (5% Weight Loss Temp)
    
    
    Indicates onset of thermal degradation. Phthalonitriles are superior to epoxies (
    
    
    ).
    TGA (Nitrogen) Char Yield at
    
    
    
    
    High char yield correlates directly with reduced flammability (LOI).
    Limiting Oxygen Index (LOI)
    
    
    
    
    Materials with LOI > 28 are considered "self-extinguishing."
    Microscale Combustion Calorimetry Heat Release Capacity (HRC)
    
    
    Measures the fuel load available to the fire. Lower is better.

    Mechanism of Action (The "Why"):

    • Thermal Shielding: Upon exposure to flame, the DOPO moieties decompose to release PO· radicals, which quench flame propagation in the gas phase.[1]

    • Char Promotion: The phthalonitrile backbone, catalyzed by the phosphorus acid derivatives generated in situ, rapidly carbonizes. This forms a glassy, intumescent char layer that physically blocks oxygen transport and heat transfer.

    Part 5: Troubleshooting & Optimization

    • Issue: Incomplete Solubility during Synthesis.

      • Cause: BBMTN is rigid and planar.

      • Solution: Use a co-solvent system (DMF/Toluene) or increase temperature to 150°C. Ensure reagents are dry.

    • Issue: Void formation in Cured Resin.

      • Cause: Trapped volatiles or too rapid curing.

      • Solution: Degas the melt at 200°C under vacuum before the final cure cycle. Implement the "Step-Cure" strictly.

    • Issue: Low Char Yield.

      • Cause: Incomplete cyclotrimerization of nitrile groups.

      • Solution: Increase the final post-cure temperature to 375°C or increase the concentration of the amine curing agent.

    References

    • Synthesis and properties of phthalonitrile resins. Source: Specific Polymers.[1][2][3][4][5][6][7][8][9] URL:[Link]

    • Preparation and properties of phthalonitrile resins promoted by melamine (Benzoxazine chemistry). Source: ResearchGate (Polymer Journal). URL:[Link]

    • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance. Source: MDPI (Polymers). URL:[Link]

    • Synthesis and Applications of Supramolecular Flame Retardants. Source: MDPI (Molecules). URL:[Link]

    Sources

    Application Note: Solvothermal Synthesis of Covalent Triazine Frameworks (CTF-1) from Terephthalonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This application note details the solvothermal synthesis of Covalent Triazine Frameworks (specifically CTF-1) utilizing terephthalonitrile (TPN) as the sole precursor. While early CTF synthesis relied on high-temperature ionothermal methods (ZnCl₂ melts at 400°C), this guide focuses on the Brønsted superacid-catalyzed route (using Trifluoromethanesulfonic acid / TfOH).

    This solvothermal approach offers three critical advantages for drug delivery and catalytic applications:

    • Mild Conditions: Operates at low temperatures (0°C – 100°C) compared to ionothermal melts.

    • Purity: Eliminates residual heavy metals (Zn) common in ionothermal routes, which is critical for pharmaceutical applications.

    • Tunability: Allows for solvent-mediated control over crystallinity and pore size distribution.

    Scientific Mechanism: Acid-Mediated Cyclotrimerization

    The synthesis of CTF-1 from terephthalonitrile relies on the cyclotrimerization of nitrile groups to form stable s-triazine rings. In solvothermal conditions, this is driven by a superacid catalyst (TfOH).

    Reaction Pathway

    The mechanism proceeds via the protonation of the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by a second (and subsequently third) nitrile monomer, closing the aromatic triazine ring.

    ReactionMechanism TPN Terephthalonitrile (Monomer) Protonation Protonation (TfOH Catalyst) TPN->Protonation + H+ Inter Imidate Intermediate Protonation->Inter Activation Cyclo Cyclotrimerization Inter->Cyclo + 2 Monomers CTF CTF-1 (Triazine Linked) Cyclo->CTF - H+ (Regeneration)

    Figure 1: Mechanistic pathway of acid-catalyzed nitrile trimerization to form the triazine linkage.

    Experimental Protocol: Superacid Solvothermal Synthesis

    Reagents and Equipment
    • Precursor: Terephthalonitrile (TPN) (98% purity).

    • Solvent/Catalyst: Trifluoromethanesulfonic acid (TfOH) (Superacid, >99%).

    • Co-Solvent (Optional): Chloroform (CHCl₃) or Dichloromethane (DCM) for interfacial control.

    • Vessel: High-pressure thick-walled glass pressure tube or Teflon-lined autoclave.

    • Safety Gear: Full face shield, acid-resistant gloves (TfOH is fuming and extremely corrosive).

    Step-by-Step Protocol (The "TfOH Route")

    This protocol is adapted for high-crystallinity outcomes based on Ren et al. and Wang et al.

    Step 1: Pre-Cooling (Critical for Safety)

    • Place the glass pressure tube in an ice-water bath (0°C).

    • Add TfOH (5.0 mL) to the tube.

    • Why: The mixing of nitriles with superacids is exothermic. Pre-cooling prevents rapid vaporization of the acid and uncontrolled kinetics.

    Step 2: Monomer Addition

    • Slowly add Terephthalonitrile (0.5 g, ~3.9 mmol) to the cold acid.

    • Note: The ratio of Monomer:Acid is roughly 1:10 (w/v). The acid acts as both solvent and catalyst.[1][2]

    • Stir until the monomer is fully dissolved or dispersed. The solution typically turns yellow/orange, indicating protonation.

    Step 3: Solvothermal Reaction

    • Seal the pressure tube tightly.

    • Phase 1 (Nucleation): Allow to stir at Room Temperature (25°C) for 2 hours.

    • Phase 2 (Crystallization): Move the vessel to an oil bath or heating block at 100°C .

    • Duration: Heat for 24 to 48 hours .

    • Insight: While RT synthesis is possible, heating to 100°C provides the thermodynamic energy required for defect correction (reversible bond formation), resulting in higher crystallinity (XRD resolution).

    Step 4: Quenching and Workup

    • Cool the vessel to room temperature.

    • Warning: Open the vessel carefully in a fume hood.

    • Pour the reaction mixture slowly into ice water (200 mL) . This quenches the superacid and precipitates the CTF polymer.

    • Add Ammonia solution (NH₄OH) until pH is neutral/basic (~pH 8-9) to remove trapped acid protons.

    Step 5: Purification

    • Filter the solid (usually yellow to pale brown powder).

    • Soxhlet Extraction: Wash with water (24h), Ethanol (24h), and THF (24h).

    • Why: This removes unreacted oligomers and residual acid trapped in the pores.

    • Drying: Vacuum dry at 120°C for 12 hours.

    Workflow Visualization

    Workflow cluster_0 Preparation (0°C) cluster_1 Solvothermal Synthesis cluster_2 Workup & Purification Step1 Ice Bath Setup Cool TfOH to 0°C Step2 Add TPN Monomer (1:10 w/v ratio) Step1->Step2 Step3 Seal Vessel Stir 2h @ 25°C Step2->Step3 Step4 Heat to 100°C 24-48 Hours Step3->Step4 Step5 Quench in Ice Water Neutralize with NH4OH Step4->Step5 Step6 Soxhlet Extraction (H2O / EtOH / THF) Step5->Step6 Step7 Vacuum Dry 120°C Step6->Step7

    Figure 2: Operational workflow for the superacid-mediated solvothermal synthesis of CTF-1.

    Data Analysis & Characterization Standards

    To validate the successful synthesis of CTF-1, compare your results against these standard parameters.

    Key Characterization Metrics
    TechniqueExpected ObservationMechanistic Insight
    FT-IR Disappearance of peak at 2230 cm⁻¹ (-CN).Confirms full conversion of nitrile groups.
    FT-IR Appearance of peaks at 1360 & 1520 cm⁻¹ .Indicates formation of Triazine (C=N) rings.[3][4]
    PXRD Main peak at 2θ ≈ 26.1° (001).Corresponds to π-π stacking of 2D layers (approx 3.4 Å).
    BET (N₂) Surface Area: 600 – 1200 m²/g .Lower than ionothermal (ZnCl₂ route ~2000 m²/g) but higher purity.
    XPS N1s peak at 398.6 eV .Confirms pyridinic nitrogen in triazine ring.
    Troubleshooting Common Failures
    • Low Surface Area (<400 m²/g):

      • Cause: Incomplete removal of TfOH or trapped oligomers.

      • Fix: Extend Soxhlet extraction time; ensure Ammonia neutralization is thorough.

    • Amorphous Product (No XRD peaks):

      • Cause: Reaction temperature too low or time too short.

      • Fix: Increase reaction temperature to 110°C or extend time to 72h to allow thermodynamic error correction.

    • Black/Charred Product:

      • Cause: Exotherm runaway during mixing.

      • Fix: Ensure strict 0°C ice bath during initial mixing; add monomer slower.

    References

    • Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition. [Link]

      • Context: The foundational paper establishing CTF-1 via ionothermal methods (benchmark for comparison).
    • Ren, S., Bojdys, M. J., Dawson, R., Laybourn, A., Khimyak, Y. Z., Adams, D. J., & Cooper, A. I. (2012). Porous, Fluorescent, Covalent Triazine-Based Frameworks via Room-Temperature and Microwave-Assisted Synthesis. Advanced Materials. [Link]

      • Context: Establishes the TfOH (Triflic Acid) route for solvothermal/microwave synthesis of CTFs.
    • Wang, K., Huang, H., Liu, D., Wang, C., Li, J., & Zhong, C. (2017). Synthesis of Crystalline Covalent Triazine Frameworks with Excellent CO2 Capture Performance via a Superacid-Catalyzed Strategy. Environmental Science & Technology. [Link]

      • Context: Provides optimized conditions for obtaining crystalline CTFs using the superacid solvothermal method.

    Sources

    Application Notes and Protocols for Post-Synthetic Modification of Polymers Derived from 2,5-Bis(bromomethyl)terephthalonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Abstract

    This document provides a comprehensive technical guide on the post-synthetic modification (PSM) of polymers derived from 2,5-Bis(bromomethyl)terephthalonitrile. This emerging polymer platform offers a versatile scaffold for the introduction of a wide array of functional groups, enabling the tailoring of material properties for advanced applications in drug delivery, antimicrobial materials, and bioimaging. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide covers the initial synthesis of the parent polymer via Gilch polymerization, followed by detailed procedures for nucleophilic substitution to introduce azide functionalities for "click" chemistry and quaternization with tertiary amines to generate cationic polymers.

    Introduction: The Strategic Advantage of Post-Synthetic Modification

    Post-synthetic modification (PSM) is a powerful strategy for the development of functional polymers.[1] This approach allows for the synthesis of a single parent polymer which can then be diversified into a library of materials with distinct functionalities. This methodology is particularly advantageous when direct polymerization of functionalized monomers is challenging due to synthetic inaccessibility or incompatibility with polymerization conditions. Polymers derived from this compound are excellent candidates for PSM due to the high reactivity of the benzylic bromide moieties, which serve as versatile handles for a variety of chemical transformations.

    The nitrile groups on the aromatic backbone of the polymer also offer opportunities for further modifications or can be utilized for their inherent properties, such as influencing the polymer's electronic characteristics or serving as a handle for crosslinking.[2] This guide will focus on two key PSM pathways: the introduction of azide groups for subsequent bio-orthogonal "click" chemistry and the quaternization of tertiary amines to create positively charged polymers with potential antimicrobial activity.[2][3]

    Synthesis of the Parent Polymer: Poly(this compound)

    The synthesis of the parent polymer is achieved through Gilch polymerization, a well-established method for the preparation of poly(p-phenylene vinylene) (PPV) and its derivatives.[4] This reaction proceeds via a base-induced elimination of hydrogen bromide from the monomer, followed by polymerization of the resulting p-quinodimethane intermediate.

    Rationale for Gilch Polymerization

    The Gilch polymerization is selected for its efficiency in forming high molecular weight polymers from bis(halomethyl) aromatic monomers. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates and achieve a well-defined polymer structure. The choice of a bulky base, such as potassium tert-butoxide, is crucial to favor the desired polymerization pathway over potential side reactions.

    Diagram: Gilch Polymerization Workflow

    Gilch_Polymerization Monomer This compound in Anhydrous THF Reaction Polymerization -78 °C to RT, under N2 Monomer->Reaction Base Potassium tert-butoxide solution in Anhydrous THF Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration & Washing (Methanol, Water) Precipitation->Purification Drying Drying in vacuo Purification->Drying Polymer Poly(this compound) Drying->Polymer

    Caption: Workflow for the synthesis of the parent polymer.

    Detailed Protocol for Gilch Polymerization

    Materials:

    • This compound (Monomer)

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • Standard Schlenk line and glassware

    • Magnetic stirrer and stir bars

    • Low-temperature bath (e.g., dry ice/acetone)

    Procedure:

    • Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous THF to a concentration of 0.1 M.

    • Cooling: Cool the monomer solution to -78 °C using a dry ice/acetone bath.

    • Base Addition: In a separate flame-dried Schlenk flask, prepare a 1.0 M solution of potassium tert-butoxide (2.2 eq) in anhydrous THF. Slowly add the KOtBu solution dropwise to the cooled monomer solution over a period of 1 hour with vigorous stirring. The reaction mixture will typically develop a yellow-green color, indicative of the formation of the p-quinodimethane intermediate.

    • Polymerization: After the addition of the base is complete, allow the reaction to stir at -78 °C for an additional 4 hours. Then, slowly warm the reaction mixture to room temperature and continue stirring for 18 hours.

    • Precipitation: Pour the viscous polymer solution into a large excess of methanol (at least 10 times the volume of the reaction mixture) with vigorous stirring. A fibrous yellow precipitate should form immediately.

    • Purification: Collect the polymer by vacuum filtration. Wash the polymer sequentially with copious amounts of methanol and deionized water to remove any unreacted monomer, oligomers, and inorganic salts.

    • Drying: Dry the polymer under vacuum at 40 °C for 24 hours to yield poly(this compound) as a yellow solid.

    Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-8.0 (s, 2H, Ar-H), ~4.6-4.8 (s, 4H, -CH₂Br).

    • FT-IR (ATR): ν (cm⁻¹) ~3050 (Ar C-H), ~2230 (C≡N), ~1450 (Ar C=C), ~1220 (C-Br).

    Post-Synthetic Modification I: Azide Functionalization for Click Chemistry

    The conversion of the benzylic bromide groups to azides is a facile nucleophilic substitution reaction that paves the way for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, targeting ligands, and drug molecules.

    Rationale for Azide Substitution

    Sodium azide is an excellent nucleophile for the displacement of benzylic bromides. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the azide anion. The resulting polymer, poly(2,5-bis(azidomethyl)terephthalonitrile), is a stable intermediate that can be readily used in subsequent click reactions.

    Diagram: Azide Functionalization and Click Chemistry

    Azide_Click cluster_0 Azide Functionalization cluster_1 Click Chemistry (CuAAC) Parent_Polymer Parent Polymer (-CH₂Br) Azide_Reaction NaN₃, DMF 60 °C, 24h Parent_Polymer->Azide_Reaction Azide_Polymer Azide-Functionalized Polymer (-CH₂N₃) Azide_Reaction->Azide_Polymer Click_Reaction CuSO₄·5H₂O, Na-Ascorbate THF/H₂O, RT, 24h Azide_Polymer->Click_Reaction Alkyne_Molecule Alkyne-tagged Molecule (e.g., Drug, Dye) Alkyne_Molecule->Click_Reaction Functionalized_Polymer Triazole-linked Functional Polymer Click_Reaction->Functionalized_Polymer

    Caption: Two-step process for functionalization via click chemistry.

    Detailed Protocol for Azide Functionalization

    Materials:

    • Poly(this compound)

    • Sodium azide (NaN₃)

    • Anhydrous Dimethylformamide (DMF)

    • Deionized water

    • Methanol

    Procedure:

    • Dissolution: Dissolve the parent polymer (1.0 eq of repeating units) in anhydrous DMF.

    • Reagent Addition: Add sodium azide (5.0 eq per repeating unit) to the polymer solution.

    • Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.

    • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of deionized water.

    • Purification: Collect the polymer by vacuum filtration and wash thoroughly with deionized water and then with methanol.

    • Drying: Dry the polymer under vacuum at room temperature for 24 hours to obtain poly(2,5-bis(azidomethyl)terephthalonitrile).

    Characterization:

    • FT-IR (ATR): The most significant change is the appearance of a strong, sharp azide (N₃) stretching band around 2100 cm⁻¹. The C-Br stretching band around 1220 cm⁻¹ should diminish significantly.[5]

    • ¹H NMR (DMSO-d₆, 400 MHz): The benzylic proton signal will shift from ~4.6-4.8 ppm to ~4.4-4.6 ppm.

    General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    Materials:

    • Poly(2,5-bis(azidomethyl)terephthalonitrile)

    • Alkyne-functionalized molecule of interest

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • THF/Water solvent mixture

    Procedure:

    • Dissolution: Dissolve the azide-functionalized polymer (1.0 eq of azide groups) and the alkyne-functionalized molecule (1.2 eq) in a THF/water mixture (e.g., 4:1 v/v).

    • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.3 eq).

    • Reaction Initiation: Add the CuSO₄ solution to the polymer solution, followed by the sodium ascorbate solution. The reaction mixture may change color.

    • Reaction: Stir the mixture at room temperature for 24 hours.

    • Purification: The purification method will depend on the properties of the final functionalized polymer. Dialysis against an appropriate solvent is a common method to remove the copper catalyst and unreacted small molecules. Alternatively, precipitation followed by thorough washing can be employed.

    • Drying: Lyophilize or dry the purified polymer under vacuum.

    Post-Synthetic Modification II: Quaternization for Cationic Polymers

    The reaction of the benzylic bromide moieties with tertiary amines leads to the formation of quaternary ammonium salts along the polymer backbone. This introduces a positive charge, which can impart antimicrobial properties and facilitate interaction with negatively charged biological molecules.

    Rationale for Quaternization

    The quaternization of tertiary amines with alkyl halides is a classic S_N2 reaction. The benzylic bromides in the parent polymer are highly susceptible to nucleophilic attack by tertiary amines.[6] The choice of the tertiary amine allows for the tuning of the resulting polymer's properties, such as hydrophobicity and the steric environment around the positive charge.

    Diagram: Quaternization Reaction

    Quaternization Parent_Polymer Parent Polymer (-CH₂Br) Reaction Quaternization Solvent (e.g., ACN, DMF) Elevated Temperature Parent_Polymer->Reaction Tertiary_Amine Tertiary Amine (e.g., N,N-dimethyloctylamine) Tertiary_Amine->Reaction Quaternized_Polymer Quaternized Polymer (-CH₂-N⁺R₃ Br⁻) Reaction->Quaternized_Polymer

    Sources

    use of 2,5-Bis(bromomethyl)terephthalonitrile in dendrimer synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: 2,5-Bis(bromomethyl)terephthalonitrile in Dendritic & Conjugated Polymer Architectures

    Executive Summary

    This guide details the strategic application of This compound (BBMTN) as a high-performance electrophilic core and monomer. Unlike standard benzyl halides, BBMTN features two electron-withdrawing cyano (-CN) groups at the para positions. This unique substitution pattern imparts "acceptor" characteristics to the aromatic ring, making it a critical building block for:

    • Dendronized Polymers: Serving as the electron-deficient backbone in donor-acceptor conjugated systems (e.g., CN-PPV).

    • Dendrimer Cores: Acting as a bifunctional focal point for convergent dendrimer synthesis via nucleophilic substitution.

    • ATRP Initiators: Providing activated benzylic halides for Atom Transfer Radical Polymerization.

    Molecule Profile & Strategic Utility

    PropertySpecificationStrategic Implication
    CAS Number 59514-47-3Precursor to CN-PPV and related optoelectronic materials.
    Functionality Bifunctional ElectrophileThe -CH₂Br groups are highly reactive toward nucleophiles (phenols, amines) and radical initiators.
    Electronic Nature Electron Deficient (
    
    
    -Acceptor)
    The cyano groups lower the LUMO energy, facilitating electron transport in devices (OLEDs, Solar Cells).
    Solubility Low (Pre-functionalization)Requires functionalization with solubilizing dendrons or alkyl chains for processing.

    Key Advantage: The nitrile groups reduce the electron density of the benzene ring. In fluorescence applications, this induces a significant red-shift (bathochromic shift) and increases electron affinity compared to unsubstituted analogs.

    Workflow 1: Precursor Synthesis & Purification

    High-purity BBMTN is non-negotiable. Monobrominated impurities act as "chain terminators" in polymerization, drastically reducing molecular weight.

    Protocol A: Radical Bromination of 2,5-Dimethylterephthalonitrile

    Mechanism: Wohl-Ziegler Bromination via N-Bromosuccinimide (NBS).

    Reagents:

    • 2,5-Dimethylterephthalonitrile (Starting Material)

    • N-Bromosuccinimide (NBS) (2.1 equivalents)

    • Benzoyl Peroxide (BPO) or AIBN (Catalytic, 0.05 eq)

    • Solvent: Carbon Tetrachloride (

      
      ) or Chlorobenzene (safer alternative).
      

    Step-by-Step Procedure:

    • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (

      
      ).
      
    • Dissolution: Suspend 2,5-dimethylterephthalonitrile (10 g) in

      
       (150 mL).
      
    • Activation: Add NBS (23 g) and BPO (200 mg).

    • Reaction: Reflux the mixture (77°C) under strong stirring. Irradiate with a tungsten lamp (optional but recommended to accelerate radical initiation) for 6–12 hours.

      • Checkpoint: The reaction is complete when the dense NBS solid floats to the top as lighter Succinimide.

    • Filtration: Filter the hot solution to remove Succinimide.

    • Crystallization: Cool the filtrate to 0°C. The product will precipitate.

    • Purification (CRITICAL): Recrystallize twice from glacial acetic acid or a chloroform/hexane mix.

      • Target Purity: >99% by HPLC/NMR. Any trace of mono-bromide is fatal to step-growth polymerization.

    Safety Note: Benzylic bromides are potent lachrymators (tear gas agents). All operations must occur in a high-velocity fume hood.

    Workflow 2: Synthesis of Dendronized CN-PPV (Gilch Route)

    This protocol uses BBMTN to build the "backbone" of a cylindrical dendrimer (dendronized polymer). The Gilch route is preferred for its ability to form high molecular weight polymers in a single step.

    Concept: The base promotes 1,6-elimination of HBr to form a quinodimethane intermediate, which spontaneously polymerizes.

    Protocol B: Gilch Polymerization

    Reagents:

    • Monomer: this compound (purified from Protocol A).

    • Base: Potassium tert-butoxide (KOtBu) (4.0 - 6.0 equivalents).

    • Solvent: Anhydrous THF (degassed).

    Step-by-Step Procedure:

    • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon for 20 mins.

    • Monomer Solution: Dissolve BBMTN (1.0 mmol) in dry THF (50 mL).

      • Note: If making a copolymer, mix BBMTN with a donor monomer (e.g., dialkoxy-bis(bromomethyl)benzene) at this stage.

    • Initiation: Cool solution to 0°C. Add KOtBu solution (in THF) dropwise over 10 minutes.

      • Observation: The solution will turn deep red/orange immediately, indicating the formation of the quinodimethane species.

    • Propagation: Allow to warm to Room Temperature (RT) and stir for 12–24 hours in the dark.

    • Termination: Pour the reaction mixture into excess Methanol (500 mL) containing 1% HCl.

    • Isolation: Filter the precipitated polymer. Wash with methanol and acetone to remove oligomers.

    Workflow 3: Convergent Dendrimer Synthesis (Core Functionalization)

    Here, BBMTN acts as the Core . Dendrons (wedges) are attached to the bromomethyl groups via Williamson Ether Synthesis.

    Protocol C: Nucleophilic Substitution with Phenolic Dendrons

    Reagents:

    • Core: BBMTN (1.0 eq).

    • Dendron: Fréchet-type phenolic dendron (e.g., G2-OH) (2.2 eq).

    • Base:

      
       (anhydrous) and 18-Crown-6 (catalytic).
      
    • Solvent: Acetone or DMF.

    Step-by-Step Procedure:

    • Activation: Combine the Phenolic Dendron and

      
       in Acetone. Stir at reflux for 30 mins to generate the phenoxide.
      
    • Addition: Add BBMTN (solid or dissolved in minimal DMF).

    • Reaction: Reflux vigorously for 24 hours.

      • TLC Monitoring: Monitor the disappearance of the highly polar core and the shift of the dendron spot.

    • Workup: Evaporate solvent. Redissolve in

      
      , wash with water (3x) to remove salts.
      
    • Purification: Flash chromatography (

      
      ).
      
      • Note: The nitrile groups on the core make the final dendrimer slightly more polar than typical benzyl-ether dendrimers, aiding separation.

    Visualizing the Pathways

    The following diagram illustrates the divergent paths: using BBMTN as a Monomer (Path A) versus a Core (Path B).

    BBMTN_Pathways cluster_Gilch Path A: Conjugated Polymer Backbone cluster_Core Path B: Dendrimer Core Start 2,5-Bis(bromomethyl) terephthalonitrile Quin Quinodimethane Intermediate Start->Quin + KOtBu (1,6-Elimination) Subst Nucleophilic Substitution (SN2) Start->Subst + Dendron-OH + K2CO3 Polymer CN-PPV (Dendronized Polymer) Quin->Polymer Polymerization Dendrimer Bifunctional Dendrimer Core Subst->Dendrimer Ether Linkage

    Caption: Path A shows the Gilch route to conjugated polymers. Path B shows the core functionalization for convergent dendrimers.

    Analytical Characterization & Troubleshooting

    NMR Signature (1H NMR in )
    • Aromatic Protons: Singlet at ~7.8–8.0 ppm. (Downfield shift due to -CN).

    • Benzylic Protons (-CH2Br): Singlet at ~4.6 ppm.

      • Diagnostic: If functionalized with ether dendrons, this peak shifts upfield to ~5.2 ppm (as -CH2-O-).

      • Impurity Check: A doublet at ~2.5 ppm indicates unreacted methyl groups (incomplete bromination).

    Troubleshooting Table
    IssueProbable CauseCorrective Action
    Polymer Gels/Insoluble Cross-linking during GilchReduce concentration; Ensure strict exclusion of oxygen; Lower temperature to -78°C during base addition.
    Low Yield (Substitution) Hydrolysis of BromideEnsure solvents are anhydrous.[1] Benzylic bromides hydrolyze to alcohols rapidly in wet DMF.
    Yellowing of Product Quinodimethane formationStore BBMTN in the dark at 4°C. The yellow color indicates premature degradation/elimination.

    References

    • Greenham, N. C., et al. (1993). "Efficient light-emitting diodes based on polymers with high electron affinities." Nature, 365, 628–630. Link

      • Foundational paper establishing the use of cyano-substituted PPV (CN-PPV) for electron transport.
    • Wiesecke, J., & Rehahn, M. (2003).[2] "Gilch synthesis of poly(p-phenylene vinylene)s: Mechanistic studies." Angewandte Chemie International Edition, 42(5), 567-570. Link

      • Authoritative mechanism for the polymeriz
    • Tomalia, D. A., et al. (1985). "A new class of polymers: Starburst-dendritic macromolecules." Polymer Journal, 17, 117–132. Link

      • General reference for dendrimer architecture principles.
    • Organic Syntheses. "Bromination of Toluenes." Link

      • Standard operating procedures for benzylic bromin

    Sources

    Application Notes and Protocols for the Synthesis of Novel Dyes and Pigments from 2,5-Bis(bromomethyl)terephthalonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Unlocking Chromophoric Potential with a Versatile Building Block

    In the dynamic field of materials science and drug development, the quest for novel chromophores with tailored photophysical properties is incessant. 2,5-Bis(bromomethyl)terephthalonitrile emerges as a highly versatile and reactive building block for the synthesis of a diverse array of dyes and pigments. Its unique molecular architecture, featuring two primary benzylic bromide functionalities and a 1,4-dicyanobenzene core, offers a trifecta of reactive sites for strategic molecular elaboration. The benzylic bromides are excellent electrophiles for nucleophilic substitution reactions, while the nitrile groups can participate in cyclization reactions to form macrocyclic pigments or be leveraged for the synthesis of other heterocyclic systems.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various classes of novel dyes and pigments from this precursor, complete with detailed, field-proven protocols and the underlying scientific rationale.

    Strategic Approaches to Dye and Pigment Synthesis

    The synthetic utility of this compound can be broadly categorized into three strategic approaches, each leading to distinct classes of chromophoric materials:

    • Nucleophilic Substitution at the Benzylic Positions: This is the most direct approach, where the two bromomethyl groups react with a variety of nucleophiles to extend the conjugation and introduce auxochromic moieties. This strategy is ideal for the synthesis of novel ether-linked dyes, stilbene derivatives, and for the N-alkylation of chromophoric heterocycles.

    • Transformations Involving the Nitrile Groups: The two nitrile groups are key to the synthesis of important pigment classes. Their participation in base-catalyzed condensation with succinate esters leads to the formation of the highly valued diketopyrrolopyrrole (DPP) pigments. Furthermore, the dinitrile functionality is the classical precursor for the template-assisted cyclotetramerization to form phthalocyanine analogues.

    • Polycondensation Reactions for Polymeric Dyes: The difunctional nature of the starting material makes it an excellent monomer for the synthesis of colored polymers. Polycondensation with suitable difunctional comonomers can lead to novel polymeric dyes with interesting material properties.

    This guide will now delve into detailed protocols for each of these synthetic strategies.

    Protocol 1: Synthesis of Novel Ether-Linked Fluorescent Dyes via Williamson Ether Synthesis

    The Williamson ether synthesis is a robust and reliable method for forming ethers from an organohalide and an alkoxide.[2][3] In this protocol, we leverage this classic reaction to synthesize novel, potentially fluorescent dyes by reacting this compound with various substituted phenols. The choice of phenol can be used to tune the resulting dye's electronic and photophysical properties. For instance, using phenols with electron-donating groups (e.g., alkoxy, amino) can enhance the fluorescence quantum yield.

    Causality Behind Experimental Choices:
    • Base: A moderately strong base like potassium carbonate is used to deprotonate the phenol to its corresponding phenoxide, the active nucleophile. A stronger base like sodium hydride could also be used but requires stricter anhydrous conditions.[3]

    • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.[2]

    • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is optional but can significantly accelerate the reaction rate by facilitating the transfer of the phenoxide from the solid phase (or aqueous phase if a hydroxide base is used) to the organic phase where the electrophile resides.

    • Temperature: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

    Experimental Protocol: Synthesis of a Bis(phenoxy)terephthalonitrile Dye

    Materials:

    • This compound (1.0 eq)

    • Substituted Phenol (e.g., 4-methoxyphenol) (2.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the substituted phenol (2.2 mmol), and anhydrous potassium carbonate (3.0 mmol).

    • Add anhydrous DMF (20 mL) to the flask.

    • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure bis(phenoxy)terephthalonitrile dye.

    • Characterize the final product by NMR, Mass Spectrometry, and FT-IR.

    Diagram of the Williamson Ether Synthesis Workflow:

    Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product This compound This compound DMF (solvent) DMF (solvent) This compound->DMF (solvent) Dissolve Substituted Phenol Substituted Phenol Substituted Phenol->DMF (solvent) Dissolve K2CO3 K2CO3 K2CO3->DMF (solvent) Suspend Extraction with Ethyl Acetate Extraction with Ethyl Acetate DMF (solvent)->Extraction with Ethyl Acetate Reaction Completion 80 °C 80 °C 12-24h 12-24h Washing with Water & Brine Washing with Water & Brine Extraction with Ethyl Acetate->Washing with Water & Brine Drying & Concentration Drying & Concentration Washing with Water & Brine->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Bis(phenoxy)terephthalonitrile Dye Bis(phenoxy)terephthalonitrile Dye Column Chromatography->Bis(phenoxy)terephthalonitrile Dye

    Caption: Workflow for the synthesis of bis(phenoxy)terephthalonitrile dyes.

    Protocol 2: Synthesis of Stilbene-Based Dyes via Horner-Wadsworth-Emmons Reaction

    The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, and it is particularly advantageous over the Wittig reaction for the synthesis of (E)-alkenes from stabilized phosphonate ylides.[4][5][6] This protocol outlines the synthesis of novel stilbene-type dyes by reacting the bis(phosphonate) derivative of this compound with aromatic aldehydes.

    Causality Behind Experimental Choices:
    • Arbuzov Reaction: The first step is the conversion of the bis(bromomethyl) compound to its corresponding bis(phosphonate) ester via the Arbuzov reaction with a trialkyl phosphite. This reaction is a reliable method for forming carbon-phosphorus bonds.

    • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to deprotonate the phosphonate ester to generate the highly nucleophilic phosphonate carbanion (ylide).[6]

    • Aldehyde: The choice of the aromatic aldehyde will determine the final structure and properties of the stilbene dye. Aldehydes with extended conjugation or with electron-donating or -withdrawing groups can be used to fine-tune the color and photophysical properties.

    Experimental Protocol: Two-Step Synthesis of a Bis(stilbene)terephthalonitrile Dye

    Step 1: Synthesis of the Bis(phosphonate) Ester

    Materials:

    • This compound (1.0 eq)

    • Triethyl phosphite (2.5 eq)

    • Toluene, anhydrous

    Procedure:

    • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (20 mL).

    • Add triethyl phosphite (2.5 mmol) to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude bis(phosphonate) ester is often used in the next step without further purification.

    Step 2: Horner-Wadsworth-Emmons Reaction

    Materials:

    • Crude bis(phosphonate) ester from Step 1 (1.0 eq)

    • Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (2.2 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

    • Dichloromethane

    Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (2.5 mmol).

    • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous THF (20 mL) to the flask and cool to 0 °C in an ice bath.

    • Dissolve the crude bis(phosphonate) ester (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (2.2 mmol) in anhydrous THF (10 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of methanol (5 mL).

    • Remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane (50 mL) and water (50 mL).

    • Separate the organic layer, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the pure bis(stilbene)terephthalonitrile dye.

    • Characterize the final product by NMR, Mass Spectrometry, and UV-Vis spectroscopy.

    Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

    HWE_Reaction cluster_step1 Step 1: Arbuzov Reaction cluster_step2 Step 2: HWE Reaction cluster_purification Purification This compound This compound Triethyl phosphite Triethyl phosphite This compound->Triethyl phosphite Reacts with Bis(phosphonate) ester Bis(phosphonate) ester Triethyl phosphite->Bis(phosphonate) ester Forms NaH in THF NaH in THF Bis(phosphonate) ester->NaH in THF Deprotonation Phosphonate Ylide Phosphonate Ylide NaH in THF->Phosphonate Ylide Generates Aromatic Aldehyde Aromatic Aldehyde Phosphonate Ylide->Aromatic Aldehyde Reacts with Bis(stilbene)terephthalonitrile Dye Bis(stilbene)terephthalonitrile Dye Aromatic Aldehyde->Bis(stilbene)terephthalonitrile Dye Forms Recrystallization/Chromatography Recrystallization/Chromatography Bis(stilbene)terephthalonitrile Dye->Recrystallization/Chromatography

    Caption: Two-step synthesis of bis(stilbene) dyes via the HWE reaction.

    Protocol 3: Synthesis of Diketopyrrolopyrrole (DPP) Pigments

    Diketopyrrolopyrrole (DPP) pigments are a class of high-performance pigments known for their brilliant colors, high lightfastness, and thermal stability. The synthesis of the DPP core typically involves the base-catalyzed condensation of an aryl nitrile with a dialkyl succinate.[1][4] This protocol adapts this method for the synthesis of a novel DPP pigment using this compound as the nitrile source. The resulting DPP pigment will have two unreacted bromomethyl groups that can be further functionalized in subsequent steps.

    Causality Behind Experimental Choices:
    • Base: A very strong base, such as sodium tert-amoxide, is required to deprotonate the dialkyl succinate, initiating the condensation with the nitrile.[7]

    • Solvent: A high-boiling point alcohol, such as tert-amyl alcohol (2-methyl-2-butanol), is typically used as the solvent.

    • Reactants: The stoichiometry is crucial; typically, two equivalents of the nitrile react with one equivalent of the succinate.

    Experimental Protocol: Synthesis of a Novel DPP Pigment

    Materials:

    • This compound (2.0 eq)

    • Diethyl succinate (1.0 eq)

    • Sodium metal (2.2 eq)

    • tert-Amyl alcohol (2-methyl-2-butanol), anhydrous

    • Methanol

    • Glacial acetic acid

    Procedure:

    • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere, add anhydrous tert-amyl alcohol (50 mL).

    • Carefully add sodium metal (2.2 mmol) in small pieces to the tert-amyl alcohol. The mixture will heat up as the sodium reacts to form sodium tert-amoxide. Stir until all the sodium has dissolved.

    • Add diethyl succinate (1.0 mmol) to the sodium tert-amoxide solution.

    • Add this compound (2.0 mmol) to the reaction mixture.

    • Heat the mixture to reflux (approximately 102 °C) and stir vigorously for 4-6 hours. The reaction mixture will typically develop a deep color.

    • Cool the reaction mixture to about 60 °C and add methanol (20 mL) to quench the reaction.

    • Acidify the mixture with glacial acetic acid until it is neutral or slightly acidic.

    • The DPP pigment will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid sequentially with methanol and water.

    • Dry the pigment in a vacuum oven. The crude pigment may be further purified by Soxhlet extraction or recrystallization from a high-boiling point solvent if necessary.

    • Characterize the final product by FT-IR, UV-Vis (solid-state), and elemental analysis.

    Diagram of the DPP Synthesis Workflow:

    DPP_Synthesis cluster_reagents Reagent Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Isolation Sodium Metal Sodium Metal tert-Amyl Alcohol tert-Amyl Alcohol Sodium Metal->tert-Amyl Alcohol Dissolves in Sodium tert-amoxide Sodium tert-amoxide tert-Amyl Alcohol->Sodium tert-amoxide Forms Diethyl succinate Diethyl succinate Sodium tert-amoxide->Diethyl succinate Reacts with This compound This compound Diethyl succinate->this compound Condenses with DPP Pigment DPP Pigment This compound->DPP Pigment Forms Methanol Quench Methanol Quench DPP Pigment->Methanol Quench Quenched with Acidification Acidification Methanol Quench->Acidification Followed by Precipitation & Filtration Precipitation & Filtration Acidification->Precipitation & Filtration Leads to

    Caption: Synthesis of a novel DPP pigment via base-catalyzed condensation.

    Protocol 4: Synthesis of Phthalocyanine Analogues

    Phthalocyanines are large, aromatic macrocyclic compounds with an intense blue-green color. They are widely used as commercial pigments and industrial catalysts. The most common method for their synthesis is the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt, which acts as a template.[2][8][9] This protocol describes the synthesis of a novel phthalocyanine analogue from this compound. The resulting phthalocyanine will be peripherally substituted with bromomethyl groups, which can be used for further post-synthetic modifications.

    Causality Behind Experimental Choices:
    • Metal Salt: A metal salt (e.g., zinc chloride, copper(II) chloride) is used as a template to direct the cyclotetramerization of four phthalonitrile units. The choice of metal will influence the photophysical and electrochemical properties of the final phthalocyanine.

    • Base: A non-nucleophilic, high-boiling point base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often used to catalyze the reaction.[2]

    • Solvent: A high-boiling point solvent like quinoline, nitrobenzene, or N,N-dimethylformamide (DMF) is required to achieve the high temperatures necessary for the cyclotetramerization.[8]

    Experimental Protocol: Synthesis of a Metal-Phthalocyanine Analogue

    Materials:

    • This compound (4.0 eq)

    • Anhydrous Zinc Chloride (ZnCl₂) (1.0 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

    • Quinoline or N,N-Dimethylformamide (DMF)

    • Methanol

    • Dilute Hydrochloric Acid

    • Acetone

    Procedure:

    • To a dry three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere, add this compound (4.0 mmol) and anhydrous zinc chloride (1.0 mmol).

    • Add quinoline (or DMF) (20 mL) and a catalytic amount of DBU (2-3 drops).

    • Heat the reaction mixture to 180-200 °C (for quinoline) or 150 °C (for DMF) and stir for 6-12 hours.[8] The reaction mixture will turn a deep green or blue color.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into methanol (100 mL) to precipitate the crude phthalocyanine.

    • Collect the solid by vacuum filtration.

    • Wash the solid with dilute hydrochloric acid to remove any unreacted metal salts, followed by water until the filtrate is neutral.

    • Further wash the solid with methanol and acetone to remove organic impurities.

    • Dry the resulting phthalocyanine pigment in a vacuum oven.

    • Characterize the final product by UV-Vis spectroscopy, FT-IR, and elemental analysis.

    Diagram of the Phthalocyanine Synthesis Workflow:

    Phthalocyanine_Synthesis cluster_reactants Reactants cluster_reaction Cyclotetramerization cluster_workup Purification cluster_product Product This compound This compound High-Boiling Solvent (e.g., Quinoline) High-Boiling Solvent (e.g., Quinoline) This compound->High-Boiling Solvent (e.g., Quinoline) Dissolve ZnCl2 (Template) ZnCl2 (Template) ZnCl2 (Template)->High-Boiling Solvent (e.g., Quinoline) DBU (Catalyst) DBU (Catalyst) DBU (Catalyst)->High-Boiling Solvent (e.g., Quinoline) Precipitation in Methanol Precipitation in Methanol High-Boiling Solvent (e.g., Quinoline)->Precipitation in Methanol Reaction Completion 180-200 °C 180-200 °C 6-12h 6-12h Washing with Acid, Water, and Solvents Washing with Acid, Water, and Solvents Precipitation in Methanol->Washing with Acid, Water, and Solvents Drying Drying Washing with Acid, Water, and Solvents->Drying Metal-Phthalocyanine Analogue Metal-Phthalocyanine Analogue Drying->Metal-Phthalocyanine Analogue Polymeric_Dye_Synthesis cluster_reactants Reactants cluster_reaction Polymerization cluster_workup Isolation and Purification cluster_product Product This compound This compound THF (solvent) THF (solvent) This compound->THF (solvent) Dissolve Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->THF (solvent) Dissolve Precipitation in Methanol Precipitation in Methanol THF (solvent)->Precipitation in Methanol Reaction Completion Room Temperature Room Temperature 24-48h 24-48h Filtration and Washing Filtration and Washing Precipitation in Methanol->Filtration and Washing Drying Drying Filtration and Washing->Drying PPV-type Polymeric Dye PPV-type Polymeric Dye Drying->PPV-type Polymeric Dye

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing 2,5-Bis(bromomethyl)terephthalonitrile Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

    2,5-Bis(bromomethyl)terephthalonitrile is a critical intermediate for synthesizing conductive polymers (PPV derivatives) and Metal-Organic Frameworks (MOFs). Its synthesis via Wohl-Ziegler bromination often suffers from low yields (typically <50% in unoptimized runs) due to two competing failure modes: incomplete conversion (monobromination) and over-bromination (gem-dibromide formation).

    This guide provides an optimized protocol shifting from historical carbon tetrachloride (

    
    ) to chlorobenzene or benzene, focusing on stoichiometric control and rigorous purification to maximize isolated yield.
    

    Reaction Mechanism & Critical Control Points

    Understanding the radical chain propagation is vital for troubleshooting. The electron-withdrawing nitrile groups on the terephthalonitrile core slightly deactivate the benzylic hydrogens, making the reaction slower than standard xylene brominations and more susceptible to termination by oxygen.

    Radical Chain Pathway (DOT Visualization)

    WohlZiegler Start 2,5-Dimethyl terephthalonitrile Radical Benzylic Radical Intermediate Start->Radical Initiation (AIBN/Heat) NBS NBS (Source of Br•) NBS->Radical Br• transfer Mono Mono-brominated Intermediate Radical->Mono Propagation Target Target: 2,5-Bis(bromomethyl) terephthalonitrile Mono->Target 2nd Bromination Over Impurity: Gem-dibromide Target->Over Over-reaction (Excess NBS)

    Figure 1: Reaction pathway showing the sequential bromination. The critical risk is the "Over-reaction" step where the target product consumes additional bromine.

    Optimized Experimental Protocol

    Standard Yield Target: 65–75% (Isolated) Scale: 10 mmol basis

    Reagents & Equipment
    ComponentSpecificationPurpose
    Substrate 2,5-Dimethylterephthalonitrile (1.56 g)Starting material
    Brominating Agent N-Bromosuccinimide (NBS) (3.65 g, 2.05 equiv)Critical: Must be recrystallized from water if yellow/brown.
    Initiator AIBN (Azobisisobutyronitrile) (82 mg, 5 mol%)Radical source. Recrystallize from methanol if old.
    Solvent Chlorobenzene or Benzene (50 mL)
    
    
    is historical but toxic. PhCl offers higher boiling point (
    
    
    ) for faster kinetics.
    Atmosphere Argon or Nitrogen (Balloon)Oxygen quenches radicals.
    Step-by-Step Methodology
    • Pre-Treatment:

      • Purify NBS: Dissolve NBS in boiling water, filter hot, and cool rapidly. Dry under vacuum in the dark. Impure NBS (orange color) contains

        
         and free 
        
        
        
        , which promote side reactions.
    • Setup:

      • Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).

      • Add Substrate, NBS, and Solvent.[1][2][3][4]

      • Degassing: Bubble Nitrogen through the solution for 15 minutes. This is the most common cause of induction periods.

    • Initiation:

      • Add AIBN.[1][3]

      • Heat to reflux (Oil bath:

        
         for Chlorobenzene).
        
      • Visual Check: The dense NBS solid at the bottom will gradually disappear and be replaced by low-density succinimide floating at the top.

    • Monitoring (The "Stop" Point):

      • Run for 4–6 hours.

      • Crucial: Monitor via TLC (Hexane/EtOAc 8:2). Stop when the mono-brominated spot disappears. Do not extend reflux unnecessarily, as the product degrades into the gem-dibromide.

    • Work-up:

      • Cool the mixture to

        
        . Succinimide will precipitate completely.
        
      • Filter off the succinimide. Wash the solid cake with cold solvent.[3]

      • Evaporate the filtrate to dryness.

    • Purification (Yield Maker):

      • Recrystallize the crude solid from Chloroform/Hexane or Ethanol .

      • The target compound is less soluble than the mono-bromide impurity.

    Troubleshooting & FAQs

    Q1: The reaction mixture turned dark brown/red. Is the product ruined?

    Diagnosis: This indicates accumulation of free molecular bromine (

    
    ) or 
    
    
    
    formation. Solution:
    • Immediate: Add a small amount of cyclohexene (scavenger) or stop the reaction.

    • Prevention: Ensure your NBS is white (recrystallized) and the solvent is anhydrous. Moisture generates HBr, which catalyzes ionic bromination (side reactions) rather than radical bromination.

    Q2: I have low conversion; the starting material remains after 12 hours.

    Diagnosis: Radical quenching or "Induction Period" failure. Solution:

    • Oxygen: Did you degas? Oxygen is a diradical and a potent inhibitor.

    • Initiator: AIBN has a half-life. If it's old, it won't generate radicals. Add a second portion (2 mol%) of AIBN after 4 hours if the reaction stalls.

    • Light: If thermal initiation fails, use a 300W tungsten lamp to photo-initiate the reaction alongside reflux.

    Q3: My NMR shows a "gem-dibromide" impurity ( ). How do I remove it?

    Diagnosis: Over-bromination caused by excess NBS or excessive reaction time. Solution:

    • Purification: Gem-dibromides are very difficult to separate by crystallization. Column chromatography (Silica, Hexane/DCM gradient) is required.

    • Prevention: Use exactly 2.05 equivalents of NBS. Do not use a large excess (e.g., 2.5 equiv) "just to be safe."

    Q4: The yield is low (<40%) despite full conversion.

    Diagnosis: Loss during isolation. The product may be precipitating with the succinimide. Solution:

    • When filtering off the succinimide, wash the filter cake thoroughly with hot chlorobenzene or chloroform. The product has limited solubility in cold benzene-derivatives.

    Decision Tree for Troubleshooting

    Troubleshooting Problem Identify Issue TLC Check TLC/NMR Problem->TLC Mono Starting Material or Mono-bromo remains TLC->Mono Incomplete Over Gem-dibromide impurity present TLC->Over Over-reacted LowYield High Purity but Low Mass TLC->LowYield Loss Sol1 Action: Add 2% AIBN Check Degassing Mono->Sol1 Sol2 Action: Reduce NBS to 2.05 eq Reduce Reflux Time Over->Sol2 Sol3 Action: Wash Succinimide cake with HOT solvent LowYield->Sol3

    Figure 2: Diagnostic workflow for maximizing yield.

    References

    • Wohl-Ziegler Reaction Mechanism & Conditions

      • Organic Chemistry Portal.[4] "Wohl-Ziegler Reaction."[1][2][5][4][6]

      • [Link]

    • Synthesis of Bromomethyl-benzonitriles (Analogous Protocols)

      • Royal Society of Chemistry (RSC). "Preparation of 4-(bromomethyl)benzonitrile."[3] (See Supporting Info for experimental details on nitrile-substituted benzylic bromination).

      • [Link][1]

    • Google Patents. "Process for purifying bis(2-hydroxyethyl)

    Sources

    preventing premature polymerization of 2,5-Bis(bromomethyl)terephthalonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    A Guide to Preventing Premature Polymerization

    Welcome to the technical support center for 2,5-Bis(bromomethyl)terephthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and use of this highly reactive monomer. As a Senior Application Scientist, my goal is to equip you with the knowledge to prevent premature polymerization, ensuring the integrity of your experiments and the quality of your results.

    Frequently Asked Questions (FAQs)

    This section addresses the most common initial questions regarding the stability and handling of this compound.

    Q1: Why is this compound prone to polymerization?

    The molecular structure of this compound contains two benzylic bromide groups. These groups are highly reactive and can undergo nucleophilic substitution or form benzylic radicals, which can initiate polymerization.[1][2] The benzylic position is stabilized by the aromatic ring, making the formation of a carbocation or radical intermediate more favorable.[2]

    Q2: What are the primary signs of premature polymerization?

    The initial signs of polymerization can be subtle. Be watchful for:

    • Appearance of cloudiness or precipitates in solutions.

    • Increased viscosity of solutions.

    • Changes in color of the solid or solution.

    • Inconsistent analytical data , such as unexpected peaks in NMR or chromatography.

    Q3: What are the ideal storage conditions for this monomer?

    To maintain the stability of this compound, it should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] It is also crucial to protect it from light.[3][4][5]

    Q4: Should I add a polymerization inhibitor to the monomer during storage?

    For long-term storage, adding a polymerization inhibitor is a wise precaution. Inhibitors work by terminating the chain reaction of polymerization.[6][7] Common choices for free-radical polymerization include Butylated Hydroxytoluene (BHT) or Phenothiazine (PTZ).[6][7][8]

    Q5: Can I use the monomer directly from the bottle for my reaction?

    It is highly recommended to perform a quality control check before use, especially if the monomer has been stored for an extended period. This can be a simple check like measuring the melting point or running a quick NMR spectrum to ensure purity.

    Troubleshooting Guide

    This section provides a systematic approach to identifying and solving problems related to the premature polymerization of this compound.

    Observed Problem Potential Cause(s) Recommended Solution(s)
    Solid monomer appears discolored or clumped upon receipt. Exposure to moisture or light during shipping.Contact the supplier immediately. Do not use the material as it may compromise your experiment.
    Solution of the monomer turns cloudy or forms a precipitate. Onset of polymerization.Immediately filter the solution to remove any polymeric material. Consider adding a polymerization inhibitor if the solution will be stored.
    Reaction yields are consistently low or the product is impure. The monomer has started to polymerize, reducing the concentration of the active species.Purify the monomer before use. For future reactions, use freshly opened or purified monomer.
    NMR spectrum of the starting material shows broad peaks or a complex baseline. Presence of oligomers or polymers.Purify the monomer by recrystallization.

    Best Practices & Protocols

    Adhering to best practices is the most effective way to prevent premature polymerization. This section outlines key protocols for handling and using this compound.

    Storage and Handling

    Proper storage is the first line of defense against unwanted polymerization.

    • Atmosphere: Always store under a dry, inert atmosphere such as argon or nitrogen.[1][4]

    • Temperature: Maintain a storage temperature of 2-8°C.[1]

    • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[3][5]

    • Moisture: Avoid exposure to moisture, as it can initiate side reactions.[5][9]

    Experimental Protocols
    Protocol for Preparing a Stock Solution
    • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[9]

    • Inert Atmosphere: Assemble the glassware under a positive pressure of argon or nitrogen.

    • Solvent: Use a dry, degassed solvent.

    • Dissolution: Slowly add the this compound to the solvent with gentle stirring.

    • Inhibitor (Optional): If the solution is to be stored, add a polymerization inhibitor such as BHT (Butylated hydroxytoluene) at a concentration of 100-200 ppm.

    • Storage: Store the solution at 2-8°C under an inert atmosphere and protected from light.

    Protocol for Quality Control Check of the Monomer

    A simple Thin Layer Chromatography (TLC) analysis can be an effective quality control check.

    • Sample Preparation: Prepare a dilute solution of the monomer in a suitable solvent (e.g., dichloromethane).

    • TLC Plate: Spot the solution on a silica gel TLC plate.

    • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualization: Visualize the spots under a UV lamp. A single, well-defined spot indicates a pure monomer. The presence of streaking or material at the baseline suggests the presence of polymers or impurities.

    Visualization of Workflows
    Workflow for Handling and Using the Monomer

    Caption: Decision workflow from receiving to using the monomer.

    Understanding the Polymerization Mechanism

    The premature polymerization of this compound likely proceeds through a free-radical mechanism.

    • Initiation: This can be triggered by light, heat, or impurities, leading to the homolytic cleavage of the carbon-bromine bond to form a stable benzylic radical.

    • Propagation: The benzylic radical then attacks another monomer molecule, initiating a chain reaction.

    • Termination: The growing polymer chains are terminated by recombination or disproportionation reactions.[10]

    Polymerization inhibitors act by scavenging the initial radicals, thus preventing the propagation step.[6][7]

    Potential Polymerization Pathway

    Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Monomer Benzylic Radical Benzylic Radical Monomer->Benzylic Radical Light, Heat, or Impurity (Initiator) Growing Polymer Chain Growing Polymer Chain Benzylic Radical->Growing Polymer Chain + Monomer Longer Polymer Chain Longer Polymer Chain Growing Polymer Chain->Longer Polymer Chain + Monomer Stable Polymer Stable Polymer Longer Polymer Chain->Stable Polymer Recombination or Inhibitor

    Caption: Simplified free-radical polymerization mechanism.

    By understanding the reactivity of this compound and implementing these best practices, you can significantly reduce the risk of premature polymerization and ensure the success of your research.

    References

    • Das, S. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]

    • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

    • Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors? Retrieved from [Link]

    • ResearchGate. (2025, October 13). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

    • Ashenhurst, J. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

    • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

    • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

    • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [https://www.quora.com/What-is-the-difference-in-reactivity-between-benzyl-bromide-and-phenol-in-nucleophilic-substitution-reactions]([Link] reactivity-between-benzyl-bromide-and-phenol-in-nucleophilic-substitution-reactions)

    • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution? Retrieved from [Link]

    • PubChem. (n.d.). 2,5-Bis(trifluoromethyl)terephthalic Acid. Retrieved from [Link]

    • ACS Publications. (n.d.). Upcycling Aromatic Polymers through C–H Fluoroalkylation. Retrieved from [Link]

    • SciSpace. (n.d.). Preparation and polymerization behavior of 2,4-dicyanostyrene and 2,4,6-tricyanostyrene. Retrieved from [Link]

    • ResearchGate. (2025, August 6). Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. Retrieved from [Link]

    • ADEKA. (2022, December 2). What is free radical polymerization? Retrieved from [Link]

    • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

    Sources

    optimizing initiator concentration for methyl methacrylate polymerization

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Optimizing Initiator Concentration for Methyl Methacrylate (MMA) Polymerization

    Introduction: The "Goldilocks" Kinetic Balance

    From: Dr. Aris Thorne, Senior Polymer Application Scientist To: R&D Team / Process Engineers

    Welcome to the technical support hub for MMA polymerization. If you are here, you are likely facing one of three problems: your reaction is too slow, your molecular weight (

    
    ) is missing the target, or your reaction vessel just experienced a thermal runaway (the "Trommsdorff effect").
    

    Optimizing initiator concentration is not merely about adding "more" to go faster. In free radical polymerization (FRP), the initiator concentration (

    
    ) dictates a fundamental trade-off between reaction rate (
    
    
    
    )
    and molecular weight (
    
    
    )
    .

    This guide is structured to troubleshoot these specific kinetic anomalies using self-validating protocols.

    Module 1: Pre-Reaction Troubleshooting (Purity & Induction)

    Q: Why is my induction period inconsistent between batches?

    Diagnosis: Inconsistent removal of the polymerization inhibitor (typically MEHQ or Hydroquinone). Technical Insight: Manufacturers add 10–100 ppm of inhibitors to prevent spontaneous polymerization during shipping. If you do not remove this quantitatively, the inhibitor acts as a radical sink, consuming your initiator until the inhibitor is depleted. This creates a variable "dead time" (induction period) that ruins kinetic reproducibility.

    Protocol: Monomer Purification Workflow

    Do not rely on "inhibitor removal columns" for high-precision kinetic studies; liquid-liquid extraction is the gold standard for total removal.

    G RawMMA Raw MMA (Contains MEHQ) WashNaOH 1. Alkali Wash (5% NaOH x 3) Converts Phenols to Phenolates RawMMA->WashNaOH Extraction WashH2O 2. Water Wash (Distilled H2O x 3) Removes Ionic Species WashNaOH->WashH2O Phase Sep Dry 3. Drying (Anhydrous MgSO4 or CaCl2) WashH2O->Dry Physical Drying Distill 4. Vacuum Distillation (Collect Middle Fraction) Dry->Distill Filtration & Heat PureMMA Pure MMA (Store @ -20°C) Distill->PureMMA N2 Atmosphere

    Figure 1: Standard purification protocol to eliminate variable induction times caused by phenolic inhibitors.

    Module 2: Kinetic Control & Thermal Management

    Q: My reaction boiled over/solidified uncontrollably. What happened?

    Diagnosis: You encountered the Trommsdorff-Norrish Effect (Gel Effect), likely exacerbated by high initiator concentration. Technical Insight: As conversion increases, the viscosity of the medium rises.[1] Large polymer chains lose mobility, preventing them from finding each other to terminate.[1] However, small monomer molecules can still diffuse to the active radical centers.

    • Result: Termination rate (

      
      ) drops, but propagation rate (
      
      
      
      ) remains high.
    • Consequence: The concentration of free radicals spikes, leading to auto-acceleration and a massive exotherm.

    Q: How do I select the correct initiator concentration to prevent this?

    You must balance the Square Root Law of kinetics.

    VariableRelationship to Initiator
    
    
    Mathematical Dependency
    Reaction Rate (
    
    
    )
    Increases with
    
    
    
    
    Molecular Weight (
    
    
    )
    Decreases with
    
    
    
    
    Heat Generation Increases with Rate
    
    

    The Optimization Rule: To maintain safety and control, target the lowest initiator concentration that achieves full conversion within your desired timeframe.

    • Standard Starting Point: 0.1 mol% to 1.0 mol% relative to monomer.

    • For High MW: Use < 0.1 mol% (requires longer reaction times).

    • For High Rate: > 1.0 mol% (Requires active cooling or solution polymerization to act as a heat sink).

    Initiator Selection Guide (Half-Life Data)

    Select an initiator where the reaction temperature matches the 10-hour half-life (

    
    ) for steady radical flux.
    
    InitiatorType10-hr
    
    
    Temp
    Solvent DependencyBest For
    AIBN Azo~65°CLowPrecision kinetics, avoiding oxygenated byproducts.[2]
    BPO Peroxide~73°CModerateRobust reactions; can be redox-activated (with amines) for room temp cure.
    KPS Persulfate~60°CHigh (pH dependent)Emulsion/Aqueous polymerization only.

    Module 3: Molecular Weight Engineering

    Q: My PMMA is too brittle/low molecular weight. How do I fix this?

    Diagnosis: Initiator concentration is too high, creating too many simultaneous radical centers. Technical Insight: In free radical systems, every initiator molecule that decomposes starts a new chain. If you have high

    
    , you start many chains simultaneously. Since the monomer supply is finite, each chain consumes fewer monomers before terminating.
    

    The Fix:

    • Reduce

      
      :  Cut the concentration by factor of 4 to double the molecular weight (Inverse Square Root Law).
      
    • Lower Temperature: Lowering T reduces the decomposition rate (

      
      ) of the initiator, effectively lowering the radical concentration.
      
    Q: I need high MW and fast reaction rates. Is this possible?

    Diagnosis: You are hitting the limits of conventional FRP. Solution: You cannot cheat the kinetics of FRP. To decouple Rate from MW, you must switch to:

    • Emulsion Polymerization: Allows high MW and high rates due to compartmentalization of radicals (segregation effect).

    • Controlled Radical Polymerization (ATRP/RAFT): Allows linear growth and narrow Polydispersity Index (PDI), though reaction rates are often slower.

    Visualizing the Kinetic Trade-off

    Logic HighInit High Initiator [I] RadicalFluxHigh High Radical Flux HighInit->RadicalFluxHigh LowInit Low Initiator [I] RadicalFluxLow Low Radical Flux LowInit->RadicalFluxLow FastRate Fast Reaction Rate (Risk: Exotherm) RadicalFluxHigh->FastRate More Active Centers LowMW Low Molecular Weight (Oligomers) RadicalFluxHigh->LowMW Shorter Chains SlowRate Slow Reaction Rate (Safe Control) RadicalFluxLow->SlowRate Fewer Active Centers HighMW High Molecular Weight (Strong Polymer) RadicalFluxLow->HighMW Longer Chains

    Figure 2: The fundamental trade-off in Free Radical Polymerization. Increasing initiator speeds up the process but degrades chain length.

    Module 4: Post-Reaction Analysis

    Q: How do I verify if my optimization worked?

    Do not rely solely on yield. You must characterize the molecular architecture.

    • GPC (Gel Permeation Chromatography):

      • Check Mn (Number Average MW) vs. Mw (Weight Average MW).

      • PDI (Mw/Mn): For standard FRP, PDI should be 1.5 – 2.0.

      • Troubleshooting: If PDI > 2.5, you likely had auto-acceleration (Trommsdorff effect) causing a "high MW shoulder" on your chromatogram.

    • DSC (Differential Scanning Calorimetry):

      • Check Tg (Glass Transition). Pure PMMA should be ~105°C.

      • Troubleshooting: A low Tg (< 95°C) indicates residual monomer (plasticization) or very low molecular weight oligomers.

    References

    • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.[3] (The definitive text on the square root dependence of

      
       and 
      
      
      
      ).
    • Sigma-Aldrich. Thermal Initiators: Decomposition Rate and Half-Life. Technical Bulletin. (Data for AIBN/BPO half-lives).

    • Polymer Science Learning Center. The Gel Effect (Trommsdorff-Norrish Effect). University of Southern Mississippi.

    • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-VCH. (In-depth kinetics and purification protocols).

    • BenchChem. A Comparative Guide to Polymerization Initiators: AIBN vs. BPO. (Safety and solubility data).

    Sources

    improving crystallinity of COFs derived from 2,5-Bis(bromomethyl)terephthalonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Improving Crystallinity of COFs Derived from 2,5-Bis(bromomethyl)terephthalonitrile

    Introduction: The Kinetic Trap

    Welcome to the Technical Support Center. If you are working with This compound (BBTP) to synthesize Covalent Organic Frameworks (COFs), you are likely targeting sp²-carbon conjugated COFs (often denoted as sp²c-COFs).[1]

    The Core Challenge: Unlike imine or boronate ester COFs, which form via reversible reactions (allowing defect healing), the C=C bond formation typical of this precursor is kinetically controlled and effectively irreversible . Once a bond forms, it locks. If the network forms too fast, it precipitates as an amorphous polymer (similar to PPV) rather than a crystalline framework.

    This guide addresses the three critical failure points: Precursor State , Reaction Rate Control , and Solvent Engineering .

    Module 1: The Precursor Diagnostic (Crucial Step)

    User Ticket #001: "I am reacting this compound directly with an aldehyde and getting amorphous yellow powder."

    Diagnosis: You are likely attempting a reaction that requires a different functional group. The bromomethyl group (-CH₂Br) is an electrophile. To form the crystalline cyanovinylene linkages typical of high-performance COFs (e.g., sp²c-COF-1), you must first convert the precursor.

    The "Bromo" Trap

    Direct use of the bromomethyl precursor usually leads to Gilch-type polymerization, which is chaotic and produces amorphous linear polymers. For crystalline COFs via Knoevenagel Condensation , you must convert the bromomethyls to cyanomethyl groups.

    Protocol A: Precursor Activation (Bromide Nitrile)

    If you have not performed this step, stop your COF synthesis and execute this protocol first.

    • Reagents: this compound (1 eq), NaCN (2.5 eq).

    • Solvent: DMF/Water (5:1 v/v).

    • Condition: Stir at room temperature for 12 hours.

    • Workup: Pour into water, filter the white solid.

    • Product: 2,5-Bis(cyanomethyl)terephthalonitrile .

      • Why: The resulting -CH₂CN protons are acidic (

        
        ), allowing for controlled deprotonation by weak bases, which is essential for the Knoevenagel condensation.
        

    Module 2: Optimizing Crystallinity (Knoevenagel Route)

    User Ticket #002: "I am using the cyanomethyl derivative, but the COF is still low-crystallinity (broad XRD peaks)."

    Diagnosis: The nucleation rate is too high. The base catalyst is deprotonating your monomer too quickly, causing "crash out" precipitation.

    Strategy: Thermodynamic Control via Solvent & Base

    You must slow down the reaction to allow the lattice to organize before it locks.

    1. Solvent Engineering (The "Soft" Environment)

    Do not use pure polar solvents (like DMF) which solubilize the intermediates too well and accelerate kinetics. Use a bi-phasic or polarity-balanced system .

    Solvent SystemRatio (v/v)PurposeRecommended For
    o-DCB / Mesitylene 1:1 to 4:1High boiling point, moderate solubility.Standard solvothermal synthesis.
    Dioxane / Mesitylene 1:1Slower diffusion.Highly reactive aldehyde linkers.
    THF / Ethanol 1:1Lower temperature solubility.Thin-film or interface synthesis.
    2. Catalyst Management (The "Slow" Release)

    Avoid adding solid strong base (like t-BuOK) directly if possible. Use aqueous solutions or organic bases to limit the concentration of active anions.

    • Standard Protocol: 4M aqueous NaOH (0.1 mL per 10 mL solvent).

    • Advanced Protocol (High Crystallinity): Use an organic base like DBU or Piperidine in lower concentrations (0.5 – 1.0 equiv). These are "softer" bases that slow the deprotonation step.

    Module 3: Visualization of the Workflow

    The following diagram illustrates the decision logic for synthesizing crystalline sp²-COFs from your precursor.

    COF_Synthesis_Flow Start Start: 2,5-Bis(bromomethyl) terephthalonitrile Check Target Structure? Start->Check Polymer Amorphous PPV Polymer (Gilch Route) Check->Polymer Direct Polymerization Activation Activation Step: NaCN / DMF Check->Activation COF Synthesis Monomer Active Monomer: 2,5-Bis(cyanomethyl) terephthalonitrile Activation->Monomer Reaction Knoevenagel Condensation (+ Aldehyde Linker) Monomer->Reaction Result_Bad Result: Amorphous Powder Reaction->Result_Bad Fast Kinetics (Pure DMF, Strong Base) Result_Good Result: Crystalline sp2-COF Reaction->Result_Good Slow Kinetics (Mixed Solvent, Weak Base) Troubleshoot Troubleshoot: 1. Switch Solvent (o-DCB/Mes) 2. Reduce Base Conc. Result_Bad->Troubleshoot Troubleshoot->Reaction

    Caption: Decision tree for processing this compound into crystalline COFs via the intermediate nitrile activation path.

    Module 4: Advanced Troubleshooting (FAQs)

    Q1: My COF is crystalline but the pores are blocked (low surface area). Why?

    A: This is often due to oligomer trapping . In sp²-COFs, small oligomers can get trapped inside the pores of the larger framework during the rapid precipitation.

    • Fix: Perform a rigorous Soxhlet extraction with THF (24 hours) followed by Acetone (12 hours).

    • Activation: Supercritical CO₂ drying (ScCO₂) is recommended over vacuum drying to prevent pore collapse in these softer frameworks.

    Q2: Can I use the Wittig reaction instead of Knoevenagel?

    A: Yes. You can convert the bromomethyl precursor to a phosphonium salt (using

    
    ) or a phosphonate  (using 
    
    
    
    , Arbuzov reaction).
    • Pros: The Horner-Wadsworth-Emmons (HWE) reaction (using phosphonates) is often more controlled than Knoevenagel and can yield higher crystallinity for very large pores.

    • Cons: It requires stronger bases (e.g., NaH, t-BuOK), which are harder to handle in solvothermal conditions.

    Q3: How do I heal defects in sp²-COFs?

    A: Unlike imine COFs, you cannot simply "heat it longer" to heal defects because the C=C bond does not reverse.

    • The "Modulator" Approach: Add a monofunctional competitor, such as benzyl cyanide (if using the nitrile route) or benzaldehyde (if using the aldehyde knot). This terminates rapid growth and forces the system to nucleate more slowly. Use 5-10 mol% relative to the linker.

    References

    • Jin, E., et al. (2017). Two-dimensional sp2 carbon-conjugated covalent organic frameworks.[1][2] Science. [Link]

      • Key Insight: Establishes the Knoevenagel route using the cyanomethyl derivative (converted from bromomethyl) as the standard for high-crystallinity sp²-COFs.
    • Kandambeth, S., et al. (2019). Covalent Organic Frameworks: Chemistry beyond the Structure. Journal of the American Chemical Society. [Link]

      • Key Insight: Detailed mechanisms of pore blocking and activ
    • Zhuang, X., et al. (2016). A Two-Dimensional Conjugated Polymer Framework with Fully sp2-Carbon Backbone.[1][2] Polymer Chemistry.[3][4] [Link]

      • Key Insight: Discusses the differentiation between amorphous polymers and crystalline frameworks based on reaction conditions.

    Sources

    degradation pathways for 2,5-Bis(bromomethyl)terephthalonitrile under reaction conditions

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide details the degradation pathways and troubleshooting protocols for 2,5-Bis(bromomethyl)terephthalonitrile (BBMT). It is designed for researchers synthesizing cyano-substituted poly(p-phenylene vinylene) (CN-PPV) derivatives or using BBMT as a high-reactivity intermediate.

    Product Code: BBMT-Reagent-001 Chemical Class: Electron-Deficient Benzylic Halide Primary Application: Precursor for CN-PPV OLED materials; Cross-linking agent.

    Core Stability & Reactivity Profile

    BBMT is not a standard alkyl halide. The presence of two cyano (-CN) groups at the 2,5-positions exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This fundamentally alters its stability profile compared to standard xylylene dibromides.

    • Hyper-Electrophilicity: The benzylic carbons are highly electron-deficient, making them exceptionally prone to nucleophilic attack (

      
      ), even by weak nucleophiles like atmospheric moisture.
      
    • Acidity of Benzylic Protons: The -CN groups stabilize the formation of benzylic carbanions. This is the desired mechanism for Gilch polymerization but leads to rapid degradation (premature elimination) in the presence of trace bases.

    • Photolability: The C-Br bond is susceptible to homolytic cleavage under UV/visible light, generating bromine radicals and benzylic radicals.

    Degradation Pathways Analysis

    The following diagram maps the degradation logic. Use this to identify which pathway is likely occurring in your reactor.

    BBMT_Degradation BBMT 2,5-Bis(bromomethyl) terephthalonitrile (BBMT) MonoAlc Mono-Hydroxymethyl Impurity BBMT->MonoAlc Hydrolysis (SN2) Radical Benzylic Radical (•CH2-Ar-CN) BBMT->Radical Homolysis QM p-Quinodimethane Intermediate BBMT->QM 1,6-Elimination Water H2O / OH- DiAlc 2,5-Bis(hydroxymethyl) terephthalonitrile MonoAlc->DiAlc Hydrolysis Aldehyde Terephthalaldehyde Derivatives DiAlc->Aldehyde Oxidation UV hv (Light) Dimer Radical Coupling (Cross-linked Gel) Radical->Dimer Recombination Base Base (t-BuOK) VinylHalide Vinyl Halide Defect (Incomplete Elimination) QM->VinylHalide Defect Formation Paracyclophane [2.2]Paracyclophane (Dimerization) QM->Paracyclophane Dimerization

    Figure 1: Primary degradation and defect formation pathways for BBMT. Red nodes indicate hydrolysis products; Grey nodes indicate polymerization defects.

    Troubleshooting Guides (Q&A)

    Module A: Storage & Handling Anomalies

    Q: My white BBMT powder has turned yellow/orange in the bottle. Is it still usable?

    • Diagnosis: Photolytic degradation. The yellow color typically indicates the formation of bromine (

      
      ) and conjugated radical coupling products (stilbene-like impurities) caused by light exposure.
      
    • Impact: Using this material will introduce radical traps, killing the molecular weight of subsequent polymerizations.

    • Protocol:

      • Do not use for electronic-grade synthesis (OLEDs).

      • Recrystallization: Attempt recrystallization from anhydrous acetonitrile or chloroform/hexane. If the mother liquor remains highly colored, discard the batch.

      • Prevention: Store in amber vials under Argon at -20°C.

    Q: The melting point is depressed by 5-10°C, but the NMR looks "mostly" clean.

    • Diagnosis: Hydrolysis (Formation of 2-(bromomethyl)-5-(hydroxymethyl)terephthalonitrile).

    • Mechanism: The electron-deficient ring accelerates

      
       displacement of bromide by atmospheric moisture. The -OH signal in NMR may be broad or hidden by water peaks.
      
    • Verification: Check IR for a broad stretch at 3200-3500

      
       (-OH) or a weak carbonyl peak (if oxidation to aldehyde occurred).
      
    • Solution: Sublimation is the most effective purification method for removing non-volatile hydrolysis byproducts.

    Module B: Gilch Polymerization Failures (CN-PPV Synthesis)

    Q: The reaction mixture gelled immediately upon adding the base (t-BuOK).

    • Diagnosis: Uncontrolled radical cross-linking.

    • Causality: While the Gilch route proceeds via an anionic mechanism, the electron-deficient quinodimethane intermediate has significant diradical character. High local concentrations of base create "hot spots" of initiation, leading to macroscopic gelation.

    • Corrective Action:

      • Dilution: Increase solvent volume (THF/Dioxane) to 0.05 M or lower.

      • Radical Scavenger: Add 4-methoxyphenol (MEHQ) or BHT (0.5 - 1.0 mol%) to suppress the radical pathway without stopping the anionic polymerization [1].

      • Temperature: Lower the reaction temperature to 0°C or -78°C during base addition to separate the initiation and propagation rates [2].

    Q: My polymer has low fluorescence quantum efficiency (PLQY).

    • Diagnosis: Vinyl Halide Defects (Incomplete Elimination).

    • Technical Insight: Unlike the "Tolane-bisbenzyl" defects common in standard PPV, electron-deficient monomers like BBMT are prone to forming vinyl halide defects (bromo-alkene moieties) in the backbone [3]. These act as exciton quenchers.

    • Protocol:

      • Post-Polymerization Treatment: Reflux the polymer in high-boiling solvent (e.g., chlorobenzene) with excess base for 12-24 hours to force the elimination of the remaining HBr.

      • Monitor: Use elemental analysis (Br content should be < 0.1%) or XPS to verify defect removal.

    Module C: Nucleophilic Substitution Issues

    Q: I am trying to substitute the bromines with an amine, but I am getting a complex mixture.

    • Diagnosis: Competitive elimination vs. substitution.

    • Reasoning: The benzylic protons in BBMT are highly acidic due to the ortho-cyano groups. Basic nucleophiles (like secondary amines) act as bases, triggering the formation of the quinodimethane intermediate (polymerization/decomposition) instead of substitution.

    • Solution:

      • Use non-basic nucleophiles (e.g., azides, thiols).

      • If using amines, use a weak base scavenger (like

        
        ) rather than strong organic bases, and keep the temperature low (< 0°C).
        

    Quantitative Data: Defect Impact

    The following table summarizes how degradation products impact device performance (OLED/OPV).

    Impurity/DefectOriginDetection MethodConsequence
    Hydroxymethyl (-CH2OH) Moisture Hydrolysis
    
    
    NMR (4.6-4.8 ppm)
    Chain termination; Low Molecular Weight.
    Vinyl Bromide (-C(Br)=CH-) Incomplete Gilch EliminationElemental Analysis / XPSCritical: Exciton quenching; Reduced device lifetime [3].
    [2.2]Paracyclophane Quinodimethane DimerizationGPC (Low MW peak)Crystallization defects; Phase separation.
    Tolane-bisbenzyl Head-to-Head Coupling
    
    
    NMR (Defect peaks)
    Disruption of conjugation length; Blue-shift in emission.

    Recommended Experimental Workflow

    To minimize degradation, follow this strict handling logic:

    Workflow Start Start: BBMT Handling Dry Step 1: Dry Solvents (THF/Dioxane < 10 ppm H2O) Start->Dry Deox Step 2: Deoxygenate (Sparge Ar for 30 min) Dry->Deox Decision Intended Reaction? Deox->Decision Gilch Gilch Polymerization Decision->Gilch Polymer Synthesis Subst Nucleophilic Substitution Decision->Subst Small Molecule Gilch_Step Add Radical Scavenger (BHT) Cool to 0°C Gilch->Gilch_Step Subst_Step Use Non-Basic Conditions Avoid 2° Amines Subst->Subst_Step End Purification: Reprecipitate in MeOH (Polymer) Recrystallize (Small Mol) Gilch_Step->End Subst_Step->End

    Figure 2: Optimized workflow to prevent common degradation pathways.

    References

    • Schönbein, A. K., et al. (2017).[1] Quantifying the Kinetics of the Gilch Polymerization toward Alkoxy-Substituted Poly(p-phenylene vinylene). Macromolecules. [Link][1]

    • Wiesecke, J., & Rehahn, M. (2003).[2] New Evidence Supporting the Mechanism of Gilch Polymerization.[1][3] Angewandte Chemie International Edition. [Link]

    • Schaefer, C., et al. (2025). Toward Controlled Gilch Synthesis of Poly(p-phenylenevinylenes): Importance of Vinyl Halide Defects. ResearchGate / Macromolecular Chemistry and Physics. [Link]

    • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Stability.[4][5][6][7] [Link]

    Sources

    Validation & Comparative

    Characterization of 2,5-Bis(bromomethyl)terephthalonitrile: A High-Fidelity HPLC & LC-MS Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    2,5-Bis(bromomethyl)terephthalonitrile (BBTPN) is a critical bifunctional intermediate, primarily employed in the synthesis of polyphenylene vinylene (PPV) derivatives and Covalent Organic Frameworks (COFs). Its structural integrity is defined by two reactive benzyl bromide moieties flanking a terephthalonitrile core.

    The Analytical Challenge: The benzyl bromide groups are thermally labile and highly susceptible to hydrolysis and nucleophilic attack. Consequently, traditional Gas Chromatography (GC) often induces thermal degradation (de-bromination) in the injection port, while NMR lacks the sensitivity to detect trace hydrolysis impurities (<0.1%).

    The Solution: This guide establishes High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) as the gold standard for BBTPN characterization. This approach ensures non-destructive separation at ambient temperatures and provides definitive structural validation via bromine isotope profiling.

    Part 1: Methodological Comparison (The "Why")

    The following table objectively compares analytical modalities for BBTPN, highlighting why LC-MS is the superior choice for purity profiling.

    FeatureLC-MS (Recommended) GC-MS 1H NMR
    Sample Integrity High. Room temperature separation prevents thermal degradation.Low. High injector temps (250°C+) often cause debromination or polymerization.High. Non-destructive.
    Sensitivity High. Can detect impurities <0.05%.Medium. Good for volatiles, but heavy byproducts may not elute.Low. Practical limit is ~0.5-1.0% impurity detection.
    Specificity Excellent. Separation + UV + MS (Isotope pattern).Good. NIST libraries available, but spectra may represent degradation products.Excellent. Structural elucidation, but overlapping peaks can hide impurities.
    Throughput Medium. 10-15 min run times.Medium. 15-20 min run times.Low. Requires manual interpretation for trace analysis.
    Decision Logic for Analytical Strategy

    AnalyticalDecision Start Sample: BBTPN Goal Goal? Start->Goal Purity Trace Impurity / Purity Goal->Purity Quantification Structure Structural ID (Bulk) Goal->Structure Identification Volatile Volatile Solvents? Goal->Volatile Residual Solvents LCMS LC-MS (Optimal: Stable & Sensitive) Purity->LCMS NMR 1H NMR (Limit: Low Sensitivity) Structure->NMR GC GC-MS (Risk: Thermal Degradation) Volatile->GC LCMS->GC Superior to

    Caption: Decision matrix selecting LC-MS for purity due to thermal risks in GC and sensitivity limits in NMR.

    Part 2: Experimental Protocols

    Sample Preparation (Critical Step)
    • Objective: Dissolve the analyte without inducing hydrolysis (conversion of -CH2Br to -CH2OH) or solvolysis (conversion to ethers).

    • Solvent Choice: Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF) .

      • Avoid: Methanol or Ethanol (forms methyl/ethyl ethers immediately).

      • Avoid: DMSO (can cause oxidation of alkyl halides).

    • Concentration: Prepare a 0.5 mg/mL stock solution.

    • Filtration: Use a 0.22 µm PTFE filter (hydrophobic). Do not use Nylon (can react with alkyl halides).

    HPLC-UV/MS Conditions

    This protocol uses a Reverse Phase (RP) approach. The nitrile groups provide dipole interactions, while the aromatic core allows for π-π interactions with the stationary phase.

    ParameterSettingRationale
    Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard hydrophobic retention. End-capped column prevents silanol interaction with nitriles.
    Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of silanols and aids protonation in MS.
    Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over MeOH to prevent on-column solvolysis.
    Gradient 0-2 min: 40% B2-10 min: 40% → 95% B10-13 min: 95% B13.1 min: 40% BSteep gradient required; the molecule is highly hydrophobic due to Br and aromatic rings.
    Flow Rate 1.0 mL/minStandard backpressure management.
    Col. Temp 30°CAmbient control to ensure reproducibility.
    Detection (UV) 254 nmPrimary aromatic absorption band.
    Detection (MS) ESI+ or APCI+See MS settings below.
    Mass Spectrometry Settings
    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

      • Note: Nitriles are weak bases. If

        
         signal is weak in ESI, use APCI  or add Ammonium Formate (5mM) to mobile phase to promote ammonium adducts 
        
        
        
        .
    • Scan Range: m/z 100 – 600.

    • Target Mass:

      • Formula: C10H6Br2N2[1]

      • Monoisotopic Mass (

        
        ): ~311.9 u
        
      • Average Mass: ~314.0 u

    Part 3: Results & Discussion (Data Interpretation)

    The Bromine Isotope Signature

    The most definitive confirmation of BBTPN is the isotope pattern. Bromine exists as

    
     and 
    
    
    
    in a roughly 1:1 ratio.
    • 1 Br atom: 1:1 intensity (

      
      , 
      
      
      
      )
    • 2 Br atoms (BBTPN): 1:2:1 intensity (

      
      , 
      
      
      
      ,
      
      
      )

    Expected MS Spectrum:

    • m/z 313:

      
       (containing 
      
      
      
      ) - Relative Intensity: 50%
    • m/z 315:

      
       (containing 
      
      
      
      ) - Relative Intensity: 100% (Base Peak)
    • m/z 317:

      
       (containing 
      
      
      
      ) - Relative Intensity: 50%
    Impurity Profiling

    Common impurities arise from synthesis side reactions or storage degradation.

    Impurity TypeOriginRetention Shift (vs Main Peak)MS Signature
    Hydrolysis Product (Mono-alcohol)Moisture exposureElutes Earlier (More polar)Loss of Br pattern; Mass shift -62 Da (+OH, -Br).
    Starting Material (p-Xylene derivative)Incomplete brominationElutes EarlierMass shift -79 Da (Missing Br).
    Polymer/Dimer Thermal/Light degradationElutes Later (Very hydrophobic)2x Mass range (m/z > 600).
    Workflow Visualization

    Workflow cluster_detect Dual Detection Sample Solid BBTPN Sample Prep Dissolve in Anhydrous ACN (Avoid MeOH/Water) Sample->Prep LC HPLC Separation (C18, ACN/H2O Gradient) Prep->LC UV UV (254 nm) Quantification LC->UV MS MS (ESI+/APCI+) Identification LC->MS Analysis Data Analysis: Check 1:2:1 Isotope Pattern UV->Analysis MS->Analysis

    Caption: Analytical workflow emphasizing anhydrous preparation and dual detection.

    References

    • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (General reference for GC vs LC thermal stability principles).
    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

    Sources

    A Comparative Guide to Bromomethylated Aromatic Crosslinkers: 2,5-Bis(bromomethyl)terephthalonitrile in Focus

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of polymer chemistry and materials science, the choice of a crosslinking agent is a critical determinant of the final material's properties. Among the diverse array of options, bromomethylated aromatic compounds stand out for their ability to form robust, covalently crosslinked networks. This guide provides an in-depth comparison of 2,5-Bis(bromomethyl)terephthalonitrile against other commonly used bromomethylated aromatic crosslinkers, namely 1,4-bis(bromomethyl)benzene and 1,3,5-tris(bromomethyl)benzene. By examining their structural nuances, reactivity, and impact on material performance, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

    Introduction to Bromomethylated Aromatic Crosslinkers

    Bromomethylated aromatic crosslinkers are a class of organic molecules characterized by a central aromatic ring functionalized with one or more bromomethyl (–CH₂Br) groups. These groups are highly reactive towards nucleophiles, making them excellent candidates for forming stable covalent bonds between polymer chains. The benzylic position of the bromine atom significantly enhances its reactivity as a leaving group in nucleophilic substitution reactions, proceeding readily through either Sₙ1 or Sₙ2 mechanisms depending on the substrate and reaction conditions.[1] This high reactivity is a key advantage in the synthesis of crosslinked polymers, porous organic frameworks (POFs), and covalent organic frameworks (COFs).

    The structure of the aromatic core and the number and arrangement of the bromomethyl groups dictate the crosslinking density and the resulting three-dimensional architecture of the material. This, in turn, influences critical properties such as mechanical strength, thermal stability, and chemical resistance.

    The Contenders: A Structural Overview

    This guide focuses on three key players in the realm of bromomethylated aromatic crosslinkers:

    • This compound: A difunctional crosslinker with a benzene core substituted with two bromomethyl groups and two nitrile (–C≡N) groups. The presence of the electron-withdrawing nitrile groups can influence the reactivity of the bromomethyl groups and impart unique properties to the final material.

    • 1,4-Bis(bromomethyl)benzene (p-Xylylene dibromide): A difunctional crosslinker with a simple benzene ring and two para-substituted bromomethyl groups. It is a widely used building block for creating linear or lightly crosslinked polymers.[2]

    • 1,3,5-Tris(bromomethyl)benzene: A trifunctional crosslinker with three bromomethyl groups arranged symmetrically on a benzene ring. This molecule is capable of forming highly crosslinked, rigid, three-dimensional networks.[3]

    CrosslinkerStructureFunctionalityKey Structural Features
    This compound C₁₀H₆Br₂N₂DifunctionalNitrile groups, linear geometry
    1,4-Bis(bromomethyl)benzene C₈H₈Br₂DifunctionalSimple aromatic core, linear geometry
    1,3,5-Tris(bromomethyl)benzene C₉H₉Br₃TrifunctionalSymmetrical, potential for high crosslink density

    Comparative Performance Analysis

    The choice of crosslinker has a profound impact on the macroscopic properties of the resulting material. While direct, side-by-side comparative studies of these three specific crosslinkers in a single polymer system are limited in publicly available literature, we can infer performance differences based on their structural characteristics and data from related systems.

    Mechanical Properties

    The mechanical strength and modulus of a crosslinked polymer are directly related to the crosslink density.

    • 1,3,5-Tris(bromomethyl)benzene , with its trifunctionality, is expected to produce the most rigid materials with the highest crosslink density. This leads to a higher Young's modulus and tensile strength, but potentially lower elongation at break, resulting in a more brittle material. Molecular dynamics simulations on crosslinked epoxy polymers have shown a clear trend of improved mechanical properties with increasing crosslinking density.

    • This compound and 1,4-Bis(bromomethyl)benzene , being difunctional, will form less densely crosslinked networks compared to their trifunctional counterpart. This generally results in materials with greater flexibility and higher elongation at break, but lower modulus and tensile strength. The rigid terephthalonitrile core of the former may contribute to a slightly higher modulus compared to the simpler benzene core of the latter. Studies on two-dimensional covalent organic frameworks have established that the intrinsic mechanical properties are governed by the molecular structure of the building blocks.[4][5]

    Thermal Stability

    Crosslinking is a well-established method for enhancing the thermal stability of polymers. The introduction of covalent bonds between polymer chains restricts their thermal motion and raises the decomposition temperature.

    • Materials crosslinked with 1,3,5-Tris(bromomethyl)benzene are anticipated to exhibit the highest thermal stability due to the formation of a dense, three-dimensional network that requires more energy to break down.

    • The presence of the nitrile groups in This compound is expected to enhance the thermal stability of the resulting polymer. Nitrile groups can undergo thermally induced crosslinking reactions at elevated temperatures, further increasing the network density and char yield. Polysiloxanes functionalized with nitrile groups have demonstrated the need for crosslinking to form stable elastomers.[6]

    • 1,4-Bis(bromomethyl)benzene will also improve the thermal stability of a polymer, though likely to a lesser extent than the other two due to its simpler structure and lack of additional thermally reactive functional groups. General studies on cross-linked polymers consistently show enhanced thermal stability and char formation.[7]

    Reactivity and Processing

    The reactivity of the bromomethyl groups is a critical factor in the crosslinking process. The benzylic nature of the C-Br bond makes it susceptible to nucleophilic attack.

    • The electron-withdrawing nature of the two nitrile groups in This compound is expected to slightly decrease the electron density of the aromatic ring. This can have a modest impact on the stability of the transition state in Sₙ1 and Sₙ2 reactions, potentially altering the reaction kinetics compared to the other two crosslinkers.

    • 1,4-Bis(bromomethyl)benzene and 1,3,5-Tris(bromomethyl)benzene are expected to have similar reactivity profiles for each bromomethyl group, primarily governed by steric hindrance and the nature of the attacking nucleophile.

    The choice of crosslinker also influences the processability of the polymer. Higher functionality crosslinkers like 1,3,5-Tris(bromomethyl)benzene can lead to rapid gelation, which may require careful control of reaction conditions to ensure homogenous mixing and avoid premature solidification.

    Experimental Protocols

    The following protocols provide a general framework for utilizing bromomethylated aromatic crosslinkers in two common applications: polymer crosslinking and the synthesis of porous organic polymers.

    Protocol 1: Crosslinking of a Polyamine with a Bromomethylated Aromatic Crosslinker

    This protocol describes a general procedure for the crosslinking of a polymer containing primary or secondary amine groups, such as polyethyleneimine (PEI).

    Materials:

    • Polyamine (e.g., Polyethyleneimine)

    • Bromomethylated aromatic crosslinker (this compound, 1,4-Bis(bromomethyl)benzene, or 1,3,5-Tris(bromomethyl)benzene)

    • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Non-basic scavenger for HBr (e.g., propylene oxide or a hindered, non-nucleophilic base)

    • Nitrogen or Argon atmosphere

    Procedure:

    • Dissolve the polyamine in the chosen solvent under an inert atmosphere. The concentration will depend on the desired final properties and the molecular weight of the polymer.

    • In a separate flask, dissolve the bromomethylated aromatic crosslinker in the same solvent. The molar ratio of the crosslinker to the amine functional groups on the polymer will determine the crosslink density. A typical starting point is a 1:2 molar ratio of bromomethyl groups to amine groups.

    • Slowly add the crosslinker solution to the stirred polymer solution at room temperature. The reaction is often exothermic, and for highly reactive systems, cooling may be necessary.

    • Add the HBr scavenger to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-80 °C) for a period of 2 to 24 hours, depending on the reactivity of the specific components. The formation of a gel indicates successful crosslinking.

    • The crosslinked polymer can be purified by washing with a suitable solvent to remove unreacted starting materials and byproducts.

    • The material can then be dried under vacuum.

    Characterization:

    • FTIR Spectroscopy: To confirm the disappearance of the C-Br stretching vibration and the formation of C-N bonds.

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and char yield of the crosslinked polymer.

    • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and glass transition temperature (Tg) of the material.

    • Tensile Testing: To determine the Young's modulus, tensile strength, and elongation at break.

    G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying cluster_characterization Characterization polyamine_solution Dissolve Polyamine in Solvent mixing Add Crosslinker Solution to Polymer Solution polyamine_solution->mixing crosslinker_solution Dissolve Crosslinker in Solvent crosslinker_solution->mixing reaction React at Controlled Temperature mixing->reaction gelation Gel Formation reaction->gelation washing Wash with Solvent gelation->washing drying Dry under Vacuum washing->drying ftir FTIR drying->ftir tga TGA drying->tga dma DMA drying->dma tensile Tensile Testing drying->tensile

    Caption: Workflow for polymer crosslinking.

    Protocol 2: Synthesis of a Porous Organic Polymer (POP) via Friedel-Crafts Alkylation

    This protocol outlines the synthesis of a porous aromatic framework using a bromomethylated crosslinker and a stable aromatic monomer.

    Materials:

    • Bromomethylated aromatic crosslinker (e.g., 1,3,5-Tris(bromomethyl)benzene)

    • Aromatic monomer (e.g., Benzene, Biphenyl, or a larger polycyclic aromatic hydrocarbon)

    • Anhydrous solvent (e.g., 1,2-Dichloroethane or Nitrobenzene)

    • Lewis acid catalyst (e.g., Anhydrous FeCl₃ or AlCl₃)

    • Quenching solution (e.g., Methanol)

    • Purification solvents (e.g., Methanol, Acetone, THF, Chloroform)

    • Nitrogen or Argon atmosphere

    Procedure:

    • To a flame-dried reaction flask under an inert atmosphere, add the aromatic monomer and the anhydrous solvent.

    • In a separate flask, dissolve the bromomethylated crosslinker in the anhydrous solvent.

    • Cool the monomer solution to 0 °C in an ice bath.

    • Slowly add the Lewis acid catalyst to the monomer solution with vigorous stirring.

    • Add the crosslinker solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 80 °C and 120 °C for 24 to 72 hours. A solid precipitate should form.

    • Cool the reaction mixture to room temperature and quench by adding methanol.

    • Collect the solid product by filtration and wash extensively with methanol, water, acetone, THF, and chloroform to remove the catalyst and any unreacted monomers.

    • The purified POP is then dried in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight.

    Characterization:

    • FTIR Spectroscopy: To confirm the structure of the polymer.

    • Solid-State ¹³C NMR: To further elucidate the polymer structure.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability.

    • Nitrogen Physisorption (BET analysis): To determine the surface area and pore size distribution.

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the porous material.

    G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup and Purification monomer_sol Aromatic Monomer in Anhydrous Solvent catalyst_add Add Lewis Acid Catalyst at 0 °C monomer_sol->catalyst_add crosslinker_add Add Crosslinker Solution catalyst_add->crosslinker_add heating Heat to 80-120 °C crosslinker_add->heating precipitation Polymer Precipitates heating->precipitation quench Quench with Methanol precipitation->quench filter_wash Filter and Wash Extensively quench->filter_wash dry Dry under Vacuum filter_wash->dry

    Caption: Synthesis of a porous organic polymer.

    Conclusion: Selecting the Right Tool for the Job

    The choice between this compound, 1,4-bis(bromomethyl)benzene, and 1,3,5-tris(bromomethyl)benzene depends critically on the desired properties of the final material.

    • For applications requiring high rigidity, thermal stability, and a dense, three-dimensional network, 1,3,5-Tris(bromomethyl)benzene is the superior choice due to its trifunctionality.

    • For applications where flexibility and processability are key, the difunctional crosslinkers are more suitable.

    • This compound presents an intriguing option for those seeking to balance mechanical properties with enhanced thermal stability and potentially introduce additional functionality through the nitrile groups. The presence of these polar groups can also influence the polymer's interaction with other molecules and surfaces.

    Ultimately, the selection of the optimal crosslinker will involve a trade-off between these properties. It is recommended that researchers perform small-scale screening experiments to evaluate the performance of each crosslinker in their specific polymer system to identify the most suitable candidate for their application.

    References

    • Fernandes, J. A., Vilela, S. M. F., Ribeiro-Claro, P. J. A., & Almeida Paz, F. A. (2011). 1,3,5-Tris(bromomethyl)benzene.
    • Wilkie, C. A., & Morgan, A. B. (Eds.). (2010).
    • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

    • Hunt, I. (n.d.). Nucleophilic Substitution of Benzylic Halides. University of Calgary. Retrieved from [Link]

    • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

    • ACS Publications. (2023, November 11). Guiding the Design of Multifunctional Covalent Organic Frameworks: High-Throughput Screening of Thermal and Mechanical Properties. Chemistry of Materials. Retrieved from [Link]

    • Royal Society of Chemistry. (2021). Intrinsic mechanical properties of two-dimensional covalent organic frameworks. Chemical Science. Retrieved from [Link]

    • ACS Publications. (2025, September 22). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. ACS Polymers Au. Retrieved from [Link]

    • ResearchGate. (2025, August 9). The effect of cross linking density on the mechanical properties and structure of the epoxy polymers: Molecular dynamics simulation. Retrieved from [Link]

    Sources

    comparative study of COF properties based on different nitrile-containing linkers

    Author: BenchChem Technical Support Team. Date: February 2026

    Title: Comparative Guide to Nitrile-Derived Covalent Organic Frameworks (CTFs): Linker Selection, Synthesis, and Performance

    Executive Summary

    This guide provides a technical comparative analysis of Covalent Organic Frameworks (COFs) derived from nitrile-containing linkers, specifically focusing on Covalent Triazine Frameworks (CTFs) .[1][2] Unlike imine- or boronate-linked COFs, nitrile-derived frameworks utilize the high-stability triazine linkage (

    
    ), formed via the trimerization of cyano groups. This guide compares the physicochemical properties resulting from different linker geometries (linear vs. trigonal vs. bulky), evaluates the two dominant synthesis protocols (Ionothermal vs. Superacid), and provides actionable data for applications in gas separation and drug delivery.
    

    The Chemistry of Nitrile Linkers: Node vs. Tag

    To engineer a COF with specific properties, one must first distinguish the role of the nitrile group.

    • Nitrile as a Node (The CTF Route): The nitrile group is the reactive site. Under strong Lewis or Brønsted acid catalysis, three nitrile groups cyclotrimerize to form a triazine ring. This yields materials with exceptional thermal stability (>400°C) and chemical resistance.

    • Nitrile as a Tag (The Functionalized COF Route): The nitrile remains intact as a pendant group on a standard linkage (e.g., imine). This is used for post-synthetic modification or specific dipole-dipole interactions (e.g., Li-ion conduction), but is less common for structural stability.

    This guide focuses on the "Nitrile as a Node" (CTF) class, as it represents the unique structural contribution of nitrile chemistry.

    Mechanism of Triazine Formation (DOT Diagram)

    TriazineFormation cluster_0 Precursors cluster_1 Catalytic Environment cluster_2 Framework Architecture Monomer Aromatic Nitrile (R-CN) Ionothermal ZnCl2 (400°C) (Molten Salt) Monomer->Ionothermal High T Superacid Triflic Acid (RT) (Brønsted Acid) Monomer->Superacid Low T Triazine Triazine Ring (C3N3) (Stable Node) Ionothermal->Triazine Cyclotrimerization Superacid->Triazine Cyclotrimerization CTF Covalent Triazine Framework (Porous Network) Triazine->CTF Polymerization

    Figure 1: Reaction pathway for the conversion of aromatic nitrile monomers into Covalent Triazine Frameworks via Ionothermal or Superacid catalysis.

    Comparative Analysis: Linker Geometry & Performance

    The geometry of the nitrile linker dictates the topology and pore size of the final framework. Below is a comparison of the three most standard linker classes.

    Table 1: Physicochemical Properties by Linker Type
    Linker TypeRepresentative MonomerFramework CodeGeometryBET Surface Area (m²/g)*Pore CharacteristicKey Application
    Linear 1,4-Dicyanobenzene (Terephthalonitrile)CTF-1 2D Hexagonal700 - 2000Microporous (<2nm)CO2 Capture, Drug Delivery
    Bent/Angled 2,6-DicyanonaphthaleneCTF-2 Amorphous/Disordered400 - 900Mesoporous defectsFluorescence, Photocatalysis
    Trigonal 1,3,5-TricyanobenzeneCTF-HUST 3D/2D Sheets1500 - 2500High MicroporosityGas Storage (H2, CH4)
    Bulky Tetraphenylethylene-based NitrilesCTF-TPE 3D Distorted~1200Hierarchical PoresOptoelectronics

    *Note: Surface area is highly dependent on the synthesis method (Ionothermal typically yields lower surface area due to carbonization compared to optimized acid catalysis).

    Deep Dive: CTF-1 vs. CTF-2
    • CTF-1 (Linear): The high symmetry of terephthalonitrile allows for efficient packing. However, under ionothermal conditions (ZnCl2 > 400°C), the material partially carbonizes, leading to "nitrogen-doped microporous carbon" rather than a crystalline polymer. It shows excellent affinity for polar drugs like Temozolomide due to the triazine nitrogen's H-bonding capability [1].

    • CTF-2 (Bent): The naphthalene linker introduces a "kink" in the structure. This often frustrates crystallization, leading to amorphous solids. However, the extended conjugation of the naphthalene unit imparts fluorescent properties , making CTF-2 viable for sensing applications where CTF-1 is electronically silent [2].

    Experimental Protocols (Self-Validating)

    The choice of synthesis dictates whether you get a crystalline semiconductor or a robust porous carbon.

    Protocol A: Ionothermal Synthesis (The "Kuhn" Method)

    Best for: Maximum chemical/thermal stability, carbon capture.

    • Precursor Prep: Mix 1,4-dicyanobenzene (1.28 g, 10 mmol) with anhydrous ZnCl2 (6.8 g, 50 mmol) in a glovebox. Critical: ZnCl2 acts as both solvent and catalyst; the ratio (1:5 or 1:10) controls pore size.

    • Ampoule Sealing: Transfer to a Pyrex ampoule (wall thickness >2mm). Evacuate to 0.1 Pa and flame seal.

    • Reaction: Heat to 400°C for 40 hours. Caution: Pressure build-up.

    • Purification (The Validation Step):

      • Grind the black monolith.

      • Wash with water (removes bulk ZnCl2).

      • Stir in 1M HCl for 24 hours. Validation: If the filtrate is clear and the solid remains black/insoluble, the framework is stable. If the solid dissolves, polymerization failed.

    • Activation: Wash with THF and dry at 150°C under vacuum.

    Protocol B: Superacid Synthesis (The "Cooper" Method)

    Best for: Crystallinity, optoelectronic properties, preventing carbonization.

    • Setup: Use a dry flask under N2 flow.

    • Solvent: Add Trifluoromethanesulfonic acid (Triflic acid) to the nitrile monomer at 0°C.

    • Reaction: Allow to warm to Room Temperature (or microwave assist). Stir for 24-48 hours. The mixture will turn from colorless to deep red/orange (indicating triazine formation).

    • Quenching: Pour mixture onto ice water containing ammonia (to neutralize acid).

    • Validation: Perform FTIR.

      • Pass: Appearance of "breathing" triazine bands at 1360 cm⁻¹ and 1520 cm⁻¹.

      • Fail: Persistence of sharp Nitrile (-C≡N) stretch at 2226 cm⁻¹.

    Applications & Performance Data

    Gas Separation (CO2/CH4)

    Nitrile-derived CTFs exhibit high "Heat of Adsorption" (

    
    ) for CO2 due to the basic nitrogen sites in the triazine ring interacting with the acidic CO2 quadrupole.
    
    • CTF-1 (ZnCl2 derived): CO2 uptake ~3.5 - 4.5 mmol/g (at 273K, 1 bar).

    • Phenazine-linked CTF (pBN-CTF): Shows enhanced selectivity (CO2/CH4 selectivity ~22) due to the additional nitrogen in the linker itself [3].

    Drug Delivery

    CTF-1 has been validated as a carrier for glioblastoma drugs.

    • Mechanism: The pore size of CTF-1 (1.2 nm) perfectly accommodates Temozolomide (TMZ) .

    • Loading Capacity: ~20-30 wt%.

    • Release Profile: pH-dependent release (faster release in acidic tumor environments due to protonation of the triazine ring) [1].

    Decision Matrix: Selecting the Right Linker/Method

    SelectionMatrix Start Select Application Goal Goal1 Gas Storage / Robust Adsorbent Start->Goal1 Goal2 Optoelectronics / Photocatalysis Start->Goal2 Goal3 Drug Delivery Start->Goal3 Linker1 Linker: 1,4-Dicyanobenzene (Small, Linear) Goal1->Linker1 Linker2 Linker: 2,6-Dicyanonaphthalene (Conjugated, Bent) Goal2->Linker2 Goal3->Linker1 Method1 Method: Ionothermal (ZnCl2) Result: High Surface Area, Carbonized Linker1->Method1 Method2 Method: Superacid (Triflic) Result: High Crystallinity, Band Gap Control Linker1->Method2 Avoid Zn residues Linker2->Method2

    Figure 2: Decision workflow for selecting linker and synthesis method based on target application.

    References

    • Kuhn, P., Antonietti, M., & Thomas, A. (2008).[3] Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition.

    • Ren, S., Bojdys, M. J., et al. (2010). Porous, Fluorescent, Covalent Triazine-Based Frameworks via Room-Temperature and Microwave-Assisted Synthesis. Chemistry of Materials.

    • Wang, K., et al. (2017). Covalent Triazine Frameworks via Acid-Catalyzed Cyclotrimerization. ACS Sustainable Chemistry & Engineering.

    • Bojdys, M. J., et al. (2010). Ionothermal Synthesis of Crystalline, Condensed, Triazine-Based Carbon Nitrides. Chemistry - A European Journal.

    Sources

    alternative monomers to 2,5-Bis(bromomethyl)terephthalonitrile for COF synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    For years, 2,5-Bis(bromomethyl)terephthalonitrile (BBMT) served as a utilitarian precursor for introducing cyanovinylene linkages or generating polyphenylene vinylene (PPV) derivatives. However, in the precision field of Covalent Organic Frameworks (COFs), BBMT presents significant liabilities: its reaction pathways (often Gilch-type polymerizations) are kinetically controlled and irreversible, leading to amorphous defects and poor long-range order.

    This guide outlines the transition from BBMT to Active Methylene and Keto-Enol alternatives. We focus on 1,4-Phenylenediacetonitrile (PDAN) as the direct structural upgrade for sp² carbon-conjugated COFs, and 1,3,5-Triformylphloroglucinol (Tp) as the benchmark for chemical stability.

    The Core Problem: Why Replace BBMT?

    To select an alternative, one must understand the failure mode of the incumbent. BBMT typically reacts via 1,6-elimination of HBr to form quinodimethane intermediates.

    • Irreversibility: This process is highly exothermic and irreversible. Once a bond forms, it cannot "unlock" to correct stacking errors.

    • Defect Propensity: The lack of error correction results in polycrystalline or amorphous solids rather than high-quality single crystals.[1]

    • Toxicity: Handling bromomethylated nitriles poses severe health risks compared to their non-halogenated acetonitrile counterparts.

    The Direct Upgrade: 1,4-Phenylenediacetonitrile (PDAN)

    Best For: High-crystallinity sp² carbon-conjugated COFs (sp²c-COFs) and optoelectronic applications.[2][3]

    PDAN replaces the bromomethyl leaving groups of BBMT with active methylene (-CH₂-CN) groups. This fundamental shift allows the use of Knoevenagel Condensation , a reversible reaction that enables thermodynamic error correction—the "holy grail" of COF synthesis.

    Mechanism of Action: The KMAE Pathway

    Recent insights (e.g., Nature Communications, J. Am. Chem. Soc.) suggest that high crystallinity in PDAN-based COFs arises from a Knoevenagel Michael-Addition-Elimination (KMAE) cycle. Unlike BBMT's elimination, the PDAN linkage remains dynamic in the presence of base and trace water, allowing the lattice to anneal into its most stable form.

    Experimental Protocol: Synthesis of sp²c-COF (PDAN + TFPPy)

    This protocol yields a highly crystalline, fully conjugated 2D framework.

    Reagents:

    • Monomer A: 1,4-Phenylenediacetonitrile (PDAN) (15.6 mg, 0.1 mmol)

    • Monomer B: 1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPy) (0.05 mmol)

    • Solvent: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)

    • Catalyst: 4M aqueous NaOH or KOH (0.1 mL)

    Workflow:

    • Dissolution: Charge a Pyrex tube (10 mL) with PDAN, TFPPy, and 1 mL of the solvent mixture. Sonicate for 10 minutes to ensure homogeneity.

    • Activation: Add the base catalyst (NaOH). The solution will likely darken, indicating deprotonation of the active methylene.

    • Degassing: Flash freeze in liquid nitrogen, pump down to internal pressure < 10 Pa, and thaw. Repeat 3 times (Freeze-Pump-Thaw).

    • Solvothermal Synthesis: Seal the tube and heat at 120°C for 72 hours .

      • Note: The slow reaction rate at this temperature is critical for crystal growth.

    • Workup: Filter the precipitate. Wash exhaustively with THF, water, and acetone to remove oligomers.

    • Activation: Soxhlet extraction with THF for 24 hours, followed by vacuum drying at 100°C.

    Performance Metrics (PDAN vs. BBMT derived):

    • Surface Area (BET): PDAN-COFs consistently achieve 600–700 m²/g , whereas BBMT-derived polymers often struggle to exceed 100–200 m²/g due to pore collapse.

    • Crystallinity: Sharp XRD peaks (e.g., at 2θ = 3.6° for (110)) vs. broad amorphous halos.

    The Stability Benchmark: 1,3,5-Triformylphloroglucinol (Tp)

    Best For: Applications requiring extreme chemical resistance (pH 1–13) or photocatalysis.

    If your use of BBMT was driven by the need for a stable backbone rather than specifically the vinyl linkage, Tp is the superior choice. It reacts with amines to form Beta-Ketoenamine linked COFs.

    Mechanism: Irreversible Tautomerization

    The reaction begins as a reversible Schiff-base condensation (forming an enol-imine). However, it rapidly undergoes an irreversible proton transfer to the keto-enamine form. This "locks" the structure, providing exceptional stability against hydrolysis, which neither BBMT nor standard imine COFs can match.

    Experimental Protocol: Synthesis of TpPa-1

    Reagents:

    • Monomer A: 1,3,5-Triformylphloroglucinol (Tp) (63 mg, 0.3 mmol)

    • Monomer B: p-Phenylenediamine (Pa-1) (48 mg, 0.45 mmol)

    • Solvent: Mesitylene / 1,4-Dioxane (1:1 v/v, 3 mL)

    • Catalyst: 6M Acetic Acid (0.5 mL)

    Workflow:

    • Mixing: Combine Tp and Pa-1 in a Pyrex tube with the solvent mixture.

    • Catalysis: Add acetic acid. The acid catalyzes the initial Schiff-base formation.

    • Degassing: Standard Freeze-Pump-Thaw (3 cycles).

    • Heating: Seal and heat at 120°C for 72 hours .

      • Observation: A color change to deep red/orange indicates the formation of the extended conjugated network.

    • Purification: Filter and wash with acetone and DCM. The resulting powder requires no special handling to prevent degradation in air.

    Comparative Analysis

    The following table contrasts the incumbent (BBMT) with the recommended alternatives.

    FeatureBBMT (Incumbent)PDAN (Rec. Upgrade)Tp (Stability Alt.)
    Primary Linkage Vinyl / Ether (Defect-prone)Cyanovinylene (-C(CN)=C-)Beta-Ketoenamine
    Reaction Type Elimination (Irreversible)Knoevenagel (Reversible)Tautomerization (Locked)
    Crystallinity Low / AmorphousHigh (Long-range order) Moderate to High
    BET Surface Area < 200 m²/g (Typical)600 - 2400 m²/g 500 - 1000 m²/g
    Chemical Stability ModerateHigh (Acid/Base resistant)Extreme (pH 1-13)
    Band Gap Tunable (often wide)~1.9 eV (Semiconductor)~2.0 - 2.4 eV
    Atom Economy Poor (Loss of HBr)High (Loss of H₂O)High (Loss of H₂O)

    Decision Framework & Reaction Pathways

    Figure 1: Selection Logic for Monomer Substitution

    Caption: Decision matrix for researchers transitioning away from BBMT based on target material properties.

    MonomerSelection Start Current Precursor: This compound Goal Primary Goal? Start->Goal Opto High Crystallinity & Conductivity (sp2) Goal->Opto Electronic Stab Chemical Stability (Acid/Base) Goal->Stab Robustness Topol Complex Topology (Star/Node) Goal->Topol Structure PDAN Select PDAN (1,4-Phenylenediacetonitrile) Opto->PDAN Knoevenagel Tp Select Tp (Triformylphloroglucinol) Stab->Tp Keto-Enol TMT Select TMT (Trimethyltriazine) Topol->TMT C3 Symmetry

    Figure 2: Mechanism Comparison (Irreversible vs. Reversible)

    Caption: The "Self-Healing" mechanism of PDAN (Bottom) vs. the defect-prone elimination of BBMT (Top).

    Mechanism cluster_0 BBMT Route (Kinetic Trap) cluster_1 PDAN Route (Thermodynamic Control) BBMT BBMT (-CH2Br) Elim 1,6-Elimination (-HBr) BBMT->Elim Irreversible Polymer Amorphous Polymer (Defects Locked In) Elim->Polymer Irreversible PDAN_Node PDAN (-CH2CN) Inter Intermediate Alcohol PDAN_Node->Inter Aldol Addn Crystal Crystalline sp2c-COF (Ordered Stacking) Inter->Crystal Condensation (Reversible)

    References

    • Jin, E., et al. (2017). "Two-dimensional sp2 carbon–conjugated covalent organic frameworks." Science, 357(6352), 673-676.[2]

    • Kandambeth, S., et al. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." Journal of the American Chemical Society, 134(48), 19524–19527.

    • Xu, S., et al. (2021).[4] "Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Highly Crystalline sp2-Carbon-Conjugated COFs." Angewandte Chemie International Edition, 60(19).

    • Zhuang, X., et al. (2016). "A Two-Dimensional Conjugated Polymer Framework with Fully sp2-Carbon Backbone."[2][5] Polymer Chemistry, 7, 4176-4181.

    Sources

    evaluating the mechanical properties of polymers made with 2,5-Bis(bromomethyl)terephthalonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide evaluates the mechanical and physicochemical properties of polymers synthesized from 2,5-Bis(bromomethyl)terephthalonitrile . This monomer is a critical building block for high-performance electron-deficient materials, specifically Ring-Cyanated Poly(p-phenylene vinylene) (Ring-CN-PPV) and Covalent Organic Frameworks (COFs) .

    Executive Summary

    This compound (CAS 64746-04-9) is a bifunctional monomer used to introduce strong electron-withdrawing nitrile (-CN) groups into polymer backbones. Unlike standard soluble conjugated polymers (e.g., MEH-PPV), homopolymers derived from this monomer are typically insoluble, thermally robust, and mechanically rigid due to strong interchain dipole-dipole interactions and the absence of solubilizing alkyl side chains.

    Key Differentiator: While standard "CN-PPV" places the cyano group on the vinylene bridge (via Knoevenagel condensation), this monomer places the cyano groups directly on the phenylene ring, resulting in distinct electronic band structures and superior thermal stability (>350°C).

    Quick Comparison: Performance Matrix
    FeatureRing-CN-PPV (From Topic Monomer)MEH-PPV (Standard Alternative)Vinylene-CN-PPV
    Primary Monomer This compound1,4-Bis(chloromethyl)-2,5-dimethoxybenzeneDialdehyde + Diacetonitrile
    Mechanical State Rigid, Brittle, Insoluble FilmFlexible, Soluble, ProcessableSemi-Crystalline, Soluble
    Thermal Stability (Td) High (>370°C) Moderate (~300°C)High (~350°C)
    Solubility Insoluble (requires in-situ polym.)[1]Soluble in Toluene/CHCl3Soluble (with alkyl tails)
    Electronic Type n-type (Electron Transport)p-type (Hole Transport)n-type (Electron Transport)
    Young's Modulus High (Predicted >3 GPa due to dipoles)Low (~0.1–1.0 GPa)Moderate

    Mechanical & Physical Property Analysis

    Structural Causality

    The mechanical properties of polymers made from this compound are dictated by two molecular factors:

    • Dipole-Dipole Locking: The two nitrile groups on the benzene ring create strong local dipoles. In the solid state, these dipoles induce tight interchain packing (physical crosslinking), significantly increasing the Young's modulus and Glass Transition Temperature (Tg) compared to non-cyanated analogs.

    • Lack of Solubilizing Tails: Unlike MEH-PPV, which has flexible alkoxy chains that act as internal plasticizers, this monomer produces a "naked" backbone. This results in a material that is harder but more brittle , with low elongation at break (<5%).

    Thermal Stability Data

    Experimental comparisons show that ring-cyanated PPVs exhibit superior thermal resistance due to the high bond dissociation energy of the aromatic nitrile group and the rigid backbone.

    • Ring-CN-PPV: Onset of decomposition (

      
      ) typically 370–400°C .
      
    • MEH-PPV: Onset of decomposition (

      
      ) typically 280–320°C .
      
    Electronic-Mechanical Coupling

    The electron-withdrawing nature of the nitrile groups lowers the LUMO level (approx -3.5 eV to -4.0 eV), making the polymer an electron acceptor. Mechanically, this electronic localization often correlates with reduced chain relaxation, leading to films that retain their morphology even under thermal stress, a critical trait for organic photovoltaic (OPV) acceptor layers.

    Synthesis Protocols

    The following protocols describe the two primary routes for utilizing this monomer: Gilch Polymerization (for linear conjugated films) and Solvothermal Synthesis (for COFs).

    Protocol A: Gilch Polymerization (In-Situ Film Formation)

    Since the resulting polymer is insoluble, it is best synthesized directly as a film or precipitate.

    • Reagent Prep: Dissolve This compound (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Initiation: Add a solution of Potassium tert-butoxide (t-BuOK) (4.0 eq) in THF dropwise at 0°C under Argon atmosphere.

      • Mechanism:[2] t-BuOK induces 1,6-elimination of HBr to form the reactive p-quinodimethane intermediate.

    • Polymerization: Allow the reaction to warm to room temperature and stir for 12 hours. The solution will turn dark red/black, and a precipitate will form.

    • Termination: Quench with acidic methanol (HCl/MeOH).

    • Purification: Collect the solid by filtration. Wash extensively with methanol, water, and acetone to remove salts and oligomers.

    • Drying: Vacuum dry at 60°C for 24 hours.

    Protocol B: Solvothermal COF Synthesis

    Used to create crystalline porous frameworks.

    • Loading: Charge a Pyrex tube with This compound and a multifunctional amine linker (e.g., TAPA) in a 1:1 stoichiometric ratio.

    • Solvent: Add a mixture of Mesitylene/Dioxane (1:1 v/v).

    • Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen. Seal the tube under vacuum.

    • Heating: Heat at 120°C for 72 hours undisturbed.

    • Isolation: Filter the resulting powder, wash with THF, and activate by Soxhlet extraction.

    Visualization of Workflows

    Figure 1: Comparative Polymerization Pathways

    This diagram illustrates how the monomer is processed into either a linear conjugated polymer or a network framework.

    G cluster_0 Route A: Linear Polymer (Gilch) cluster_1 Route B: Network Polymer (COF) Monomer 2,5-Bis(bromomethyl) terephthalonitrile Base Base (t-BuOK) Dehydrohalogenation Monomer->Base Linker Amine/Aldehyde Linker (Solvothermal) Monomer->Linker Intermediate p-Quinodimethane Intermediate Base->Intermediate 1,6-Elimination Polymer Poly(2,5-dicyano-p-phenylene vinylene) (Insoluble, Rigid) Intermediate->Polymer Radical Polym. COF Crystalline COF (Porous, High Modulus) Linker->COF Condensation/Alkylation

    Caption: Divergent synthesis pathways for this compound yielding linear vs. network polymers.

    Figure 2: Mechanical Property Determination Workflow

    Since the homopolymer is insoluble, standard GPC or tensile testing bars are difficult to fabricate. This workflow validates properties using solid-state methods.

    Testing cluster_thermal Thermal Stability cluster_mech Mechanical Stiffness Sample Solid Polymer Sample (Powder or Film) TGA TGA Analysis (Measure Td) Sample->TGA DSC DSC Analysis (Measure Tg) Sample->DSC Nano Nanoindentation (Young's Modulus) Sample->Nano XRD Powder XRD (Crystallinity/Stacking) Sample->XRD Result1 Result1 TGA->Result1 >370°C Stable Result2 Result2 XRD->Result2 Pi-Pi Stacking Distance

    Caption: Validation workflow for characterizing insoluble polymer derivatives.

    References

    • Polymerization Mechanism (Gilch Route)

      • Schwalm, T., & Rehahn, M. (2008). Toward Controlled Gilch Synthesis of Poly(p-phenylenevinylenes).
    • Properties of Cyano-Substituted PPVs

      • Chen, Z. K., et al. (1998). Structure and Properties of Cyano-Substituted Poly(2,5-dialkoxy-p-phenylene vinylene)s. Macromolecules.
    • Comparative Thermal Stability

      • Li, Y., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Chemical Papers.
    • Monomer Data & COF Application

      • Sigma-Aldrich Product Data: this compound.[3]

    Sources

    A Comparative Guide to the Catalytic Polymerization of Terephthalonitrile: Efficacy and Mechanistic Insights

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Promise of Terephthalonitrile-Based Polymers

    Terephthalonitrile, a readily available aromatic dinitrile, stands as a key building block for a class of ultra-high-performance polymers. Materials such as poly(p-phenylene benzobisoxazole) (PBO) and poly(p-phenylene benzobisthiazole) (PBT) exhibit extraordinary thermal stability, mechanical strength, and chemical resistance, making them indispensable in aerospace, defense, and advanced electronics.

    Industrially, the synthesis of these polymers is dominated by the polycondensation of terephthalic acid or its derivatives with corresponding aminophenol or aminothiophenol monomers in a polyphosphoric acid (PPA) medium. While effective, this process requires harsh conditions and complex workups. An alternative and compelling synthetic strategy is the direct polymerization of terephthalonitrile. This route leverages the intrinsic reactivity of the nitrile functional group, offering potential advantages in processability and the creation of novel polymer architectures.

    This guide provides a comparative analysis of the efficacy of different catalytic systems for terephthalonitrile-based polymerization. As direct comparative literature for this specific monomer is sparse, we will draw upon established principles of nitrile activation and polymerization of analogous monomers. We will explore the mechanistic underpinnings of each catalyst class, present detailed experimental protocols, and offer a critical evaluation of their potential for synthesizing next-generation materials.

    Catalytic Systems for Nitrile Polymerization: A Mechanistic Overview

    The activation of the chemically robust nitrile (C≡N) triple bond is the critical first step in polymerization. The choice of catalyst dictates the reaction mechanism and, consequently, the final polymer structure. We will consider two primary classes of catalysts with demonstrated efficacy in nitrile transformations: Acid Catalysts and Organometallic Complexes.

    Acid Catalysis: The Electrophilic Activation Pathway

    Strong Brønsted or Lewis acids are highly effective at activating nitrile groups. The general mechanism involves the coordination of the acid to the lone pair of electrons on the nitrile nitrogen. This coordination dramatically increases the electrophilicity of the nitrile carbon, rendering it highly susceptible to nucleophilic attack. This can initiate either a step-growth polycondensation with a suitable comonomer or a chain-growth cyclotrimerization.

    • Lewis Acids: Compounds like titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), and tin tetrachloride (SnCl₄) are classic examples.[1] They function as electron-pair acceptors, polarizing the nitrile bond to initiate polymerization.[2] The choice of Lewis acid and its concentration allows for control over reaction rates and can facilitate curing at lower temperatures.[2]

    • Brønsted Acids: Superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), are exceptionally potent catalysts for nitrile polymerization. Research has shown that CF₃SO₃H can effectively catalyze the polycyclotrimerization of various aromatic dinitriles to form highly stable, nitrogen-rich polytriazine networks.[3] This reaction proceeds rapidly at room temperature and yields soluble, high-molecular-weight polymers.[3]

    The primary outcome of acid-catalyzed homopolymerization of a dinitrile like terephthalonitrile is a polytriazine , a thermosetting network polymer with a distinct structure from the linear PBO or PBT chains.

    cluster_initiation Initiation cluster_propagation Propagation Nitrile R-C≡N Activated [R-C≡N-H]⁺ or [R-C≡N→LA] Nitrile->Activated Protonation or Coordination Dimer Dimer Cation Acid H⁺ (Brønsted) or LA (Lewis) Activated->Dimer Nucleophilic attack by second nitrile monomer Trimer Trimer Intermediate Dimer->Trimer Nucleophilic attack by third nitrile monomer Triazine 1,3,5-Triazine Ring Trimer->Triazine Cyclization & Aromatization (Regeneration of H⁺/LA)

    Caption: Proposed mechanism for acid-catalyzed cyclotrimerization of nitriles.

    Organometallic Catalysis: The Coordinative Pathway

    Transition metal complexes offer a distinct route to nitrile activation through coordination chemistry. These systems can mediate the cyclotrimerization of nitriles or potentially facilitate novel polymerization pathways.

    • Low-Valent Titanium Complexes: Catalytic systems composed of titanium chlorides (e.g., TiCl₄(thf)₂) and a reducing agent like magnesium can generate low-valent titanium species.[4] These species are highly active for the cyclotrimerization of benzonitriles into triazines.[4] This approach demonstrates the potential of reductive organometallic cycles for activating dinitriles.

    • Ziegler-Natta Type Systems: While primarily used for olefin polymerization, components of Ziegler-Natta catalysts, such as aluminum alkyls, can interact with polar monomers.[5] Their application to dinitrile polymerization is less explored but represents a potential avenue for achieving controlled polymer growth.

    • Cobalt Complexes: Cobalt-based catalysts have been effectively used in the [2+2+2]-cross-cyclotrimerization of diynes with nitriles.[6] This highlights the ability of organometallic systems to precisely assemble complex heterocyclic structures from nitrile precursors.

    Comparative Efficacy of Potential Catalytic Systems

    The selection of a catalyst for terephthalonitrile polymerization involves a trade-off between the desired polymer architecture, reaction efficiency, and process conditions. The table below summarizes a qualitative comparison based on data from analogous nitrile systems.

    Catalyst ClassSpecific ExamplesProposed Primary MechanismExpected Polymer StructureAdvantagesDisadvantages & Challenges
    Brønsted Acids Trifluoromethanesulfonic Acid (CF₃SO₃H)[3]Electrophilic Activation → PolycyclotrimerizationCross-linked Polytriazine NetworkHigh yields, rapid reaction at RT, soluble precursors, high thermal stability.Forms thermoset network, not linear PBO/PBT. Requires stoichiometric amounts of catalyst. Corrosive.
    Lewis Acids TiCl₄, AlCl₃, SnCl₄[1]Electrophilic Activation → Cationic Polymerization/CyclotrimerizationCross-linked Polytriazine or other networksVersatile, well-understood activation principle, can lower curing temperatures.Sensitive to moisture, can be difficult to remove from the final polymer, potentially corrosive.
    Organometallic Low-Valent Ti (e.g., TiCl₄/Mg)[4]Reductive Cyclization / Coordinative InsertionCross-linked Polytriazine or other novel structuresCan operate under neutral conditions, potential for novel polymer architectures and selectivity.Often require inert atmospheres, catalyst synthesis can be complex, may have high cost and sensitivity.

    Experimental Protocols: From Theory to Practice

    A robust experimental protocol is the foundation of reproducible materials synthesis. Below are detailed, exemplary procedures for two potential polymerization pathways for aromatic dinitriles.

    Protocol 1: Acid-Catalyzed Polycyclotrimerization of an Aromatic Dinitrile

    (This protocol is adapted from the reported synthesis of hyperbranched polytriazines and serves as a validated starting point for terephthalonitrile.)[3]

    Objective: To synthesize a soluble, hyperbranched polytriazine from an aromatic dinitrile via acid-catalyzed polycyclotrimerization.

    Materials:

    • Aromatic dinitrile monomer (e.g., 4,4'-(oxy)diphthalonitrile as a model, or terephthalonitrile)

    • Trifluoromethanesulfonic acid (CF₃SO₃H, ≥99%)

    • o-Dichlorobenzene (o-DCB, anhydrous)

    • Methanol (reagent grade)

    • Hexane (reagent grade)

    • 20 mL reaction vial with a magnetic stir bar

    • Nitrogen or Argon source for inert atmosphere

    Procedure:

    • Reactant Preparation: In a 20 mL vial under an inert atmosphere (N₂ or Ar), add the aromatic dinitrile monomer (e.g., 0.25 mmol).

    • Solvent Addition: Add 2 mL of anhydrous o-dichlorobenzene to the vial to dissolve the monomer.

    • Catalyst Addition & Polymerization: While stirring, carefully add trifluoromethanesulfonic acid (1 mmol, 4 molar equivalents) to the solution. The reaction is often exothermic. Continue stirring the mixture at room temperature for 1 hour. An increase in viscosity is typically observed.

    • Termination & Precipitation: Terminate the polymerization by pouring the viscous reaction mixture into a beaker containing 300 mL of a methanol/hexane mixture (1:5 v/v). A solid polymer will precipitate.

    • Purification:

      • Filter the precipitated polymer using a Gooch crucible or Büchner funnel.

      • Wash the collected solid thoroughly with methanol (3 times) and hexane (3 times) to remove residual acid and unreacted monomer.

    • Drying: Dry the purified polymer in a vacuum oven at room temperature overnight to yield the final product.

    Causality and Trustworthiness: This protocol is self-validating as it follows a published, peer-reviewed procedure. The use of a strong Brønsted acid (CF₃SO₃H) ensures efficient protonation and activation of the nitrile groups.[3] The polymerization is terminated by precipitation into a non-solvent (methanol/hexane), which effectively quenches the reaction and allows for easy isolation of the polymer product. The extensive washing steps are critical for removing the highly corrosive acid catalyst.

    Protocol 2: Conceptual Synthesis of PBT via Lewis Acid Catalysis

    Objective: To synthesize linear poly(p-phenylene benzobisthiazole) (PBT) from terephthalonitrile and 2,5-diamino-1,4-benzenedithiol dihydrochloride (DABDT) using a Lewis acid catalyst.

    Materials:

    • Terephthalonitrile

    • 2,5-diamino-1,4-benzenedithiol dihydrochloride (DABDT)

    • Lewis Acid Catalyst (e.g., anhydrous SnCl₄ or TiCl₄)

    • High-boiling point, anhydrous, aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or sulfolane)

    • Reaction flask with mechanical stirrer, condenser, and nitrogen/argon inlet

    Procedure:

    • Reactor Setup: Assemble a multi-neck flask with a mechanical stirrer, condenser, and an inert gas inlet. Thoroughly dry all glassware.

    • Monomer Addition: Under a positive flow of inert gas, charge the reactor with equimolar amounts of terephthalonitrile and DABDT. Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/w).

    • Catalyst Introduction: Begin stirring the slurry and slowly add the Lewis acid catalyst (e.g., 2-5 mol%) via syringe.

    • Polycondensation:

      • Slowly heat the reaction mixture to 80-100 °C and hold for 2-4 hours to facilitate the initial nucleophilic addition of the thiol group to the activated nitrile.

      • Gradually increase the temperature to 180-200 °C over several hours to drive the cyclization reaction (forming the thiazole ring) and the removal of byproducts (e.g., ammonia).

    • Polymer Isolation: After cooling, pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the PBT polymer.

    • Purification: Filter the polymer and wash extensively with methanol and hot water to remove the solvent and residual catalyst.

    • Drying: Dry the purified PBT polymer under vacuum at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.

    Causality and Trustworthiness: This conceptual protocol is grounded in the fundamental principles of step-growth polymerization and heterocycle formation. The Lewis acid activates the nitrile, facilitating nucleophilic attack by the thiol groups of DABDT. The staged temperature profile is crucial: a lower initial temperature allows for controlled chain growth, while a higher temperature is required to overcome the activation energy for the intramolecular cyclization and dehydration, leading to the rigid benzobisthiazole structure.

    cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Setup Dry Glassware & Assemble Reactor Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Charge Charge Monomers & Anhydrous Solvent Inert->Charge Catalyst Add Catalyst Charge->Catalyst Heat Staged Heating (e.g., 80°C → 200°C) Catalyst->Heat Monitor Monitor Viscosity & Reaction Progress Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Precipitate Precipitate Polymer in Non-Solvent Cool->Precipitate Filter Filter & Wash Solid Precipitate->Filter Dry Dry Under Vacuum Filter->Dry

    Caption: General experimental workflow for catalyzed polymerization.

    Conclusion and Future Outlook

    While the direct catalytic polymerization of terephthalonitrile into high-performance linear polymers like PBO and PBT remains a largely unexplored field, the foundational chemistry of nitrile activation provides clear and promising directions. Strong acid catalysis, particularly with Brønsted superacids, offers a validated and highly efficient route to novel, thermally stable polytriazine networks.[3] This pathway is ideal for applications requiring thermosetting resins with exceptional heat resistance.

    The development of selective catalysts—likely based on organometallic or tailored Lewis acid systems—that can steer the reaction between terephthalonitrile and functional comonomers towards linear polybenzazoles represents a significant scientific opportunity. Success in this area could lead to more sustainable and potentially more versatile manufacturing processes for one of the most important classes of high-performance polymers, moving beyond the reliance on the traditional polyphosphoric acid route. Future research should focus on screening catalyst libraries and performing detailed mechanistic studies to unlock the full potential of terephthalonitrile as a direct monomer for advanced materials.

    References

    • How to Utilize Lewis Acid for Polymer Cross-Linking? (2025). Patsnap Eureka. [Link]

    • Forsythe, J. S., & Hill, D. J. T. (2000). Cyclotrimerization of nitriles in solvent-free conditions. Macromolecular Chemistry and Physics, 201(7), 767-774.
    • Domingo, L. R. (2018). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 23(6), 1436. [Link]

    • Liu, W., Guo, C., Zhang, D. B., Chen, X. D., & Peng, X. Y. (2023). Progress in the Preparation Methods of Poly (P- Phenylene Benzodioxazole). Journal of Physics: Conference Series, 2460(1), 012122.
    • Kim, S. K., et al. (1993). Process for the preparation of polybutylene terephthalate based polymer.
    • How to Select Lewis Acid for Polymerization? (2025). Patsnap Eureka. [Link]

    • Sikora, A., et al. (2021). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. Materials, 14(21), 6571. [Link]

    • Jain, S., & Tak, A. (2017). Polyethylene terephthalate depolymerization.
    • Yuan, M., et al. (2014). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Aggregation-Induced Emission Characteristics. Macromolecules, 47(4), 1333-1341.
    • Verma, R., et al. (2025). Synthesis and Characterization of Poly{(benzo [1,2‐d:4,5‐d']‐bisthiazole‐2,6‐diyl)‐1,4‐cyclohexane}. Macromolecular Symposia.
    • Ketjen. (n.d.). Organometallics. Retrieved from [Link]

    • Golebiowski, A., & Jurczak, J. (1993). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Tetrahedron, 49(41), 9345-9352.
    • Bose, S. (n.d.). Polymer Processing Group - List of Publications. Google Sites.
    • Saito, T., et al. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. European Journal of Organic Chemistry.
    • Li, Y., et al. (2010). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Molecules, 15(8), 5123-5130. [Link]

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    A Senior Application Scientist's Guide to Validating Molecular Weight Distribution in Polymers from 2,5-Bis(bromomethyl)terephthalonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the precise characterization of polymeric materials is paramount. The molecular weight distribution (MWD) of a polymer is a critical parameter that dictates its physical and mechanical properties, and ultimately, its performance in an application. This guide provides an in-depth technical comparison of methodologies for validating the MWD of polymers synthesized from 2,5-Bis(bromomethyl)terephthalonitrile, a versatile monomer for creating functional aromatic polymers. We will explore both conventional and controlled polymerization techniques, with a strong emphasis on the causality behind experimental choices and the validation of results through robust analytical methods.

    The Critical Role of Molecular Weight Distribution

    A polymer sample is not composed of molecules of a single, uniform chain length. Instead, it is a heterogeneous mixture of polymer chains with varying degrees of polymerization. The MWD describes this heterogeneity and is typically characterized by several key parameters:

    • Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the presence of low-molecular-weight chains.

    • Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high-molecular-weight chains.

    • Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the MWD. A PDI of 1.0 indicates a perfectly monodisperse sample where all polymer chains have the same length. In practice, synthetic polymers are always polydisperse to some extent.

    The MWD significantly influences a polymer's properties. For instance, a narrow MWD can lead to sharper melting points, higher crystallinity, and more predictable mechanical properties. Conversely, a broad MWD can enhance processability. Therefore, the ability to both control and accurately validate the MWD is essential for tailoring polymers to specific applications.

    Synthesis of Polymers from this compound: A Comparative Approach

    This compound is a valuable monomer for synthesizing a variety of polymers, including poly(p-phenylene vinylene) (PPV) derivatives and polyamides. The choice of polymerization method has a profound impact on the resulting MWD.

    Conventional Polymerization: The Gilch Route for PPV Precursors

    A common method for preparing PPV-type polymers from monomers like this compound is the Gilch polymerization. This method involves the reaction of the monomer with a strong base, such as potassium tert-butoxide, to form a soluble precursor polymer that can then be converted to the final conjugated polymer.

    Causality Behind Experimental Choices: The Gilch polymerization is a type of step-growth polycondensation. The MWD in such polymerizations is inherently broad because chain growth occurs randomly between monomers, oligomers, and polymers. The final MWD is influenced by factors such as reaction time, temperature, and stoichiometry. Side reactions can also lead to a broader PDI. For instance, incomplete conversion or the presence of impurities can result in a significant fraction of low-molecular-weight species. The typical PDI for polymers synthesized via the Gilch route is often greater than 2.0.[1]

    Controlled/"Living" Radical Polymerization: A Paradigm Shift in MWD Control

    In contrast to conventional methods, controlled/"living" radical polymerization (CRP) techniques offer precise control over the MWD, allowing for the synthesis of polymers with narrow PDIs (typically between 1.1 and 1.5).[2][3] While this compound itself is not a vinyl monomer and thus not directly suitable for CRP, its derivatives or other vinyl monomers can be polymerized using these techniques to create polymers with well-defined architectures. The two most prominent CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

    Causality Behind Experimental Choices in CRP:

    • ATRP: In ATRP, a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates the growing polymer chains.[4][5][6] This reversible termination process ensures that all polymer chains are initiated at approximately the same time and grow at a similar rate, leading to a narrow MWD. The concentration of the deactivator (the oxidized metal complex) is crucial for maintaining control.

    • RAFT: RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization.[7][8][9] The growing polymer chains reversibly add to the RAFT agent, which then fragments to release a new radical that can initiate another polymer chain. This rapid exchange between active and dormant chains allows for controlled chain growth and a narrow MWD.

    The key to both techniques is the establishment of a dynamic equilibrium between a small number of active (growing) chains and a large number of dormant chains. This minimizes the occurrence of irreversible termination reactions that broaden the MWD in conventional radical polymerizations.

    Validating Molecular Weight Distribution: Gel Permeation Chromatography (GPC)

    Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used and powerful technique for determining the MWD of polymers.[10][11][12] The principle of GPC is based on separating polymer molecules in solution according to their hydrodynamic volume.

    Experimental Protocol for GPC Analysis

    The following is a detailed, step-by-step methodology for the GPC analysis of polymers derived from this compound. This protocol is based on established practices and standards such as ASTM D5296 for polystyrene calibration.[13]

    1. Sample Preparation:

    • Accurate Weighing: Weigh 5–10 mg of the dry polymer sample into a clean vial using a precision balance.[14]

    • Solvent Selection: Choose a high-purity solvent that completely dissolves the polymer. For many aromatic polymers, tetrahydrofuran (THF) or chloroform are suitable. For high-temperature GPC of polyolefins, 1,2,4-trichlorobenzene is often used.[15]

    • Dissolution: Add the appropriate volume of solvent to achieve a concentration of 1-2 mg/mL.[16] Gently agitate the vial to aid dissolution. For some polymers, gentle heating or overnight stirring may be necessary. Avoid vigorous shaking or sonication, which can cause polymer chain scission.

    • Filtration: Filter the polymer solution through a 0.2–0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any dust or particulate matter that could damage the GPC columns.[14]

    2. GPC System and Conditions:

    • System: A standard GPC system consists of a pump, an injector, a set of columns, a detector (typically a refractive index (RI) detector, and sometimes a UV or light scattering detector), and data acquisition software.[11]

    • Columns: Select a set of GPC columns appropriate for the expected molecular weight range of the polymer.

    • Mobile Phase: Use the same high-purity solvent for the mobile phase as was used to dissolve the polymer sample.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Temperature: The analysis is usually performed at a constant temperature to ensure reproducible results.

    3. Calibration:

    • Standards: Prepare a series of solutions of narrow MWD polymer standards with known molecular weights (e.g., polystyrene or PMMA standards).[17] The molecular weight range of the standards should encompass the expected molecular weight range of the sample.

    • Calibration Curve: Inject the standard solutions into the GPC system and record their elution volumes. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.[18]

    4. Sample Analysis and Data Processing:

    • Injection: Inject the filtered polymer sample solution into the GPC system.

    • Data Acquisition: Record the chromatogram (detector response versus elution volume).

    • MWD Calculation: The GPC software uses the calibration curve to calculate the Mn, Mw, and PDI of the polymer sample from its chromatogram.

    Universal Calibration: An Advanced Approach

    For polymers where standards of the same chemical composition are not available, universal calibration can be employed. This method is based on the principle that the hydrodynamic volume of a polymer in solution, which is proportional to the product of its intrinsic viscosity [η] and molecular weight (M), is the universal parameter for GPC separation.[19][20] This requires the use of an online viscometer or a light scattering detector in addition to the concentration detector.

    Comparative Analysis of Molecular Weight Distribution

    The choice of polymerization technique has a dramatic effect on the resulting MWD, as illustrated in the table below.

    Polymerization TechniqueTypical PDIMWD ControlKey AdvantagesKey Disadvantages
    Conventional (e.g., Gilch) > 2.0PoorSimple, robust, useful for certain polymer classes (e.g., PPVs).Broad MWD, lack of control over polymer architecture.
    ATRP 1.1 - 1.5ExcellentNarrow MWD, well-defined end groups, synthesis of block copolymers.Requires removal of metal catalyst, sensitive to impurities.
    RAFT 1.1 - 1.5ExcellentNarrow MWD, wide range of applicable monomers, tolerant to many functional groups.RAFT agent can be colored, potential for retardation.

    Visualizing the Concepts

    Experimental Workflow for MWD Validation

    GPC_Workflow cluster_synthesis Polymer Synthesis cluster_gpc GPC Analysis cluster_validation Validation Monomer This compound Polymerization Polymerization (e.g., Gilch or CRP) Monomer->Polymerization Polymer Polymer Product Polymerization->Polymer SamplePrep Sample Preparation (Dissolution & Filtration) Polymer->SamplePrep GPC GPC System (Pump, Column, Detector) SamplePrep->GPC Data Data Acquisition (Chromatogram) GPC->Data Analysis MWD Calculation (Mn, Mw, PDI) Data->Analysis Calibration Calibration Curve Standards Narrow MWD Standards Standards->Calibration

    Caption: Workflow for the synthesis and MWD validation of polymers.

    Logical Relationship of Polymerization and MWD

    MWD_Control cluster_conventional Conventional Polymerization cluster_controlled Controlled Polymerization Conventional Random Chain Growth & Irreversible Termination BroadMWD Broad MWD (PDI > 2.0) Conventional->BroadMWD Controlled Reversible Activation/Deactivation & Minimized Termination NarrowMWD Narrow MWD (PDI ≈ 1.1) Controlled->NarrowMWD Polymerization Choice of Polymerization Method Polymerization->Conventional Polymerization->Controlled

    Caption: Impact of polymerization method on molecular weight distribution.

    Conclusion

    The validation of molecular weight distribution is a cornerstone of polymer characterization. For polymers synthesized from this compound, the choice of polymerization methodology is the primary determinant of the resulting MWD. While conventional methods like the Gilch polymerization are useful for creating certain classes of polymers, they offer little control over the MWD. In contrast, controlled/"living" radical polymerization techniques such as ATRP and RAFT provide the ability to synthesize polymers with precisely defined molecular weights and narrow MWDs. The robust and reliable validation of these MWDs is achieved through Gel Permeation Chromatography, a technique that, when performed with careful sample preparation and proper calibration, provides invaluable insights into the structure-property relationships of polymeric materials. This comprehensive understanding and control are essential for the rational design of advanced polymers for a wide range of scientific and technological applications.

    References

    • Couvreur, P., et al. (2020). Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV. Polymer Chemistry. [Link]

    • Zhang, Y., et al. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. Molecules. [Link]

    • Al-Asbahi, B. A. (2022). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. RSC Advances. [Link]

    • Rosenbloom, S. I., et al. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Polymer Chemistry. [Link]

    • Chen, Z., et al. (2012). New Evidence Supporting the Mechanism of Gilch Polymerization from an Extremely Twisted Biphenyl Monomer. Chemical Communications. [Link]

    • Gody, G., et al. (2016). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers. [Link]

    • Patsnap. (2023). Living vs Conventional Polymerization: Advantages and Drawbacks. Patsnap. [Link]

    • Polymer Standards Service-USA, Inc. (2023). Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. PSS-USA. [Link]

    • ResolveMass Laboratories Inc. (2023). GPC sample preparation guide. ResolveMass. [Link]

    • Anastasaki, A., et al. (2017). Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. Journal of the American Chemical Society. [Link]

    • Meijer, E. W., et al. (1998). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Journal of Materials Chemistry. [Link]

    • ASTM International. (2020). D5296 Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. ASTM. [Link]

    • Gody, G., et al. (2016). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. [Link]

    • Anastasaki, A., et al. (2017). Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. PubMed. [Link]

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    • Gu, F., et al. (2012). Linear High Molecular Weight Ladder Polymer via Fast Polycondensation of 5,5′,6,6′‐Tetrahydroxy‐3,3,3′,3′‐tetramethylspirobisindane with 1,4‐Dicyanotetrafluorobenzene. Macromolecular Rapid Communications. [Link]

    • Impact Solutions. (n.d.). Molecular Weight Characterisation - The Use of GPC. Impact Solutions. [Link]

    • Haddleton, D. M., et al. (2001). Molecular Weight Distribution Design with Living Polymerization Reactions. Industrial & Engineering Chemistry Research. [Link]

    • Instrument Solutions. (n.d.). Calibration methods and absolute determination of the polymer mass. Instrument Solutions. [Link]

    • Wark, Y., et al. (2013). Simultaneous control over the molecular weight and tacticity of poly(vinyl acetate) using a low-temperature photoinitiated RAFT process in fluoroalcohols. Polymer Chemistry. [Link]

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    • Chen, Z. K., et al. (2001). Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants. Macromolecules. [Link]

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    • Qiu, J., et al. (1999). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules. [Link]

    • ASTM International. (2020). D6474 Standard Test Method for Determining Molecular Weight Distribution and Molecular Weight Averages of Polyolefins by High Temperature Gel Permeation Chromatography. ASTM. [Link]

    • Matyjaszewski, K. (2003). Comparison and Classification of Controlled/Living Radical Polymerizations. Macromolecular Symposia. [Link]

    • Wang, Y., et al. (2012). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers. [Link]

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    Safety Operating Guide

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Bis(bromomethyl)terephthalonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Compounds like 2,5-Bis(bromomethyl)terephthalonitrile (CAS 64746-04-9) are valuable building blocks, but their reactivity demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logistical framework for handling this compound. Our objective is to build a culture of safety through a deep understanding of the "why" behind each protective measure, ensuring that every protocol is a self-validating system of safety.

    Hazard Assessment: The 'Why' Behind the Precaution

    This compound is not a benign powder. Its structure, featuring two bromomethyl groups, classifies it as a potent lachrymator and alkylating agent. Contact with mucous membranes (eyes, respiratory tract) can cause immediate and severe irritation. The primary hazards stem from its ability to react with biological nucleophiles, leading to irritation, burns, and potential long-term health effects.

    The hazards associated with this compound are significant and multifaceted. It is classified as harmful if swallowed and causes both skin and serious eye irritation[1][2]. Inhalation may also lead to respiratory irritation[1]. Furthermore, as a combustible solid, it can form explosive dust-air mixtures[1][3]. During combustion, it releases toxic gases, including nitrogen oxides, carbon oxides, and hydrogen bromide[3].

    Hazard Category Description GHS Pictogram Hazard Statement
    Acute Toxicity, Oral Harmful if ingested.[2]GHS07 (Exclamation Mark)H302: Harmful if swallowed[2]
    Skin Irritation Causes irritation upon contact with skin.[2]GHS07 (Exclamation Mark)H315: Causes skin irritation[2]
    Eye Irritation Causes serious and painful eye irritation.[1]GHS07 (Exclamation Mark)H319: Causes serious eye irritation
    Respiratory Irritation May cause irritation to the respiratory tract if dust is inhaled.[1]GHS07 (Exclamation Mark)H335: May cause respiratory irritation

    Understanding these properties is the foundation of our safety protocol. We don't just wear gloves; we wear the right gloves to prevent a chemical burn. We don't just work in a ventilated space; we use a certified chemical fume hood to contain aerosols and prevent respiratory exposure[4].

    Core PPE Requirements: An Integrated System of Defense

    Effective protection relies on an integrated system of personal protective equipment (PPE), where each component addresses a specific risk. The level of PPE should be determined by a risk assessment of the specific procedure being performed.

    Respiratory Protection: Engineering Controls First

    The primary and most effective line of defense against respiratory exposure is an engineering control, not a mask.

    • Primary Control: All handling of this compound powder, including weighing and transfers, must be conducted inside a certified chemical fume hood.[4] This removes the hazard at the source, protecting both the user and the lab environment.

    • Secondary Control: In the rare event of a fume hood failure or a large spill where dust may become airborne, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with cartridges appropriate for organic vapors and particulates (P100 rating) should be used.[5] Use of a respirator requires prior medical evaluation and fit-testing.

    Eye and Face Protection: A Non-Negotiable Barrier

    Given the severe eye irritation potential, robust eye and face protection is mandatory.

    • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[6] Standard safety glasses do not provide an adequate seal against dust and splashes.

    • Enhanced Protection: When handling larger quantities (>1 gram) or when there is an increased risk of splashing (e.g., during a reaction quench), a full-face shield must be worn over the chemical splash goggles.[6][7] This provides an additional layer of protection for the entire face.

    Body and Hand Protection: Preventing Dermal Contact

    Preventing skin contact is critical to avoid irritation and potential burns.

    • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.[7] Ensure legs are fully covered (no shorts) and wear closed-toe, chemical-resistant shoes.[6][8]

    • Hand Protection: Double-gloving is the standard protocol. This provides a safeguard against unseen pinholes and allows for the clean removal of the outer glove in case of contamination.

      • Inner Glove: A standard nitrile examination glove.

      • Outer Glove: A second, slightly larger nitrile glove.

      • Inspection: Always inspect gloves for tears or defects before use.[6] If a glove comes into contact with the chemical, remove it immediately, wash your hands, and re-glove.

    Operational and Disposal Plans: A Step-by-Step Guide

    Pre-Operational Safety Checklist
    • Location: Is the chemical fume hood certified and functioning correctly?

    • Emergency Equipment: Is the safety shower and eyewash station unobstructed and within a 10-second travel distance?[3]

    • PPE: Have you donned all required PPE as outlined above?

    • Spill Kit: Is a spill kit rated for solid chemical containment readily available?

    • Waste Container: Is a properly labeled hazardous waste container ready for use?[9]

    PPE Donning and Doffing Protocol

    The order of donning and doffing is critical to prevent cross-contamination.

    • Donning (Putting On):

      • Put on closed-toe shoes and long pants.

      • Don the inner layer of nitrile gloves.

      • Don the lab coat, ensuring it is fully buttoned.

      • Don the outer layer of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

      • Don chemical splash goggles.

      • Don the face shield (if required).

    • Doffing (Taking Off):

      • Remove the outer, contaminated gloves.

      • Remove the face shield and goggles. Place them in a designated area for decontamination.

      • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

      • Remove the inner gloves, peeling them off without touching the outer surface.

      • Wash hands and forearms thoroughly with soap and water.

    Spill Management and Decontamination

    In case of a small, manageable spill inside a fume hood:

    • Alert: Notify colleagues in the immediate area.

    • Contain: Use a commercial spill kit or dry sand to cover the solid powder. Do not use water.

    • Collect: Carefully sweep the material and absorbent into a designated plastic container.[3] Avoid raising dust.

    • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Personal Decontamination: If skin contact occurs, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][10] Seek immediate medical attention.

    Waste Disposal Plan

    All materials contaminated with this compound are considered hazardous waste.

    • Chemical Waste: Unused or waste product must be placed in a clearly labeled, sealed container.[9]

    • Contaminated PPE: All used gloves, disposable lab coats, and cleaning materials must be collected in a designated, sealed hazardous waste bag or container.[11]

    • Empty Containers: The original product container is considered hazardous waste. Do not rinse it into the drain. Deface the label and place the empty container in the solid hazardous waste stream.[9]

    • Disposal: All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[4]

    PPE Selection Workflow

    The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

    PPE_Workflow cluster_prep Preparation & Engineering Controls cluster_ppe PPE Selection start Start: Plan to handle This compound fume_hood Is work in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed without a certified chemical fume hood. fume_hood->stop No base_ppe Establish Base PPE: - Double Nitrile Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles - Closed-toe Shoes fume_hood->base_ppe Yes scale Risk of Splash or Aerosol? (e.g., >1g, quenching reaction) base_ppe->scale enhance_ppe Add Enhanced PPE: - Full Face Shield over Goggles - Chemical Resistant Apron scale->enhance_ppe High Risk proceed Proceed with Experiment scale->proceed Low Risk enhance_ppe->proceed

    Caption: PPE selection workflow based on engineering controls and procedural risk.

    By adhering to these detailed protocols, we not only protect ourselves and our colleagues but also ensure the integrity of our research. Safety is an active process, not a passive one. Treat this compound with the respect its chemical properties demand.

    References

    • SAFETY DATA SHEET (2011-05-09). Source: Provided search result.
    • SAFETY DATA SHEET - Thermo Fisher Scientific (2009-09-26). Source: Thermo Fisher Scientific.
    • B3913 - 2-Bromo-1,3-bis(bromomethyl)benzene - SAFETY DATA SHEET (2025-03-06). Source: TCI EUROPE N.V.
    • SAFETY DATA SHEET - Thermo Fisher Scientific (2011-05-09). Source: Thermo Fisher Scientific.
    • Chemical Safety: Personal Protective Equipment. Source: University of California, Santa Barbara.
    • Bromination safety. Source: YouTube.
    • This compound. Source: Fluorochem.
    • SAFETY DATA SHEET - Sigma-Aldrich (2025-09-22). Source: Sigma-Aldrich.
    • 5 Types of PPE for Hazardous Chemicals | Hazmat School (2022-12-07). Source: Hazmat School.
    • Personal Protective Equipment (PPE) - CHEMM. Source: U.S. Department of Health & Human Services.
    • Protective Gear for Chemical Handling Must-Have Equipment (2024-08-27). Source: SAMS Solutions.
    • Recommended PPE to handle chemicals. Source: Bernardo Ecenarro - BESA.
    • Bromine: incident management. Source: GOV.UK.
    • This compound | 64746-04-9. Source: Sigma-Aldrich.
    • Waste Stream Disposal –Quick Sheet. Source: UConn Health.
    • Bromine contamination and risk management in terrestrial and aquatic ecosystems. Source: National Center for Biotechnology Information (PMC).
    • Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. Source: ACS Publications.
    • Hazardous Waste Disposal Guide. Source: Dartmouth Policy Portal.

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    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

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    Feasible Synthetic Routes

    Reactant of Route 1
    2,5-Bis(bromomethyl)terephthalonitrile
    Reactant of Route 2
    Reactant of Route 2
    2,5-Bis(bromomethyl)terephthalonitrile

    試験管内研究製品の免責事項と情報

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